(2s,3s)-1,4-Dibromobutane-2,3-diol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-1,4-dibromobutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWDQAHYPSENAC-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CBr)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](CBr)O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299-70-7 | |
| Record name | 2,3-Butanediol, 1,4-dibromo-, (theta,theta)-(+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of (2S,3S)-1,4-Dibromobutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and stereochemical considerations of (2S,3S)-1,4-Dibromobutane-2,3-diol. This C2-symmetric chiral building block, derived from L-tartaric acid, is a valuable intermediate in stereoselective synthesis.
Chemical and Physical Properties
This compound is one of three stereoisomers of 1,4-Dibromobutane-2,3-diol, the others being its enantiomer, (2R,3R)-1,4-dibromobutane-2,3-diol, and the achiral meso form, (2R,3S)-1,4-dibromobutane-2,3-diol. The distinct stereochemistry of each isomer significantly influences its physical properties, particularly its optical activity.
General Properties
Basic identifying information for this compound is summarized below.
| Property | Value | Citation(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₄H₈Br₂O₂ | [1] |
| Molecular Weight | 247.91 g/mol | [1] |
| CAS Number | 299-70-7 | [1] |
| Canonical SMILES | C(--INVALID-LINK--O">C@HO)Br | [1] |
| InChI Key | XOWDQAHYPSENAC-QWWZWVQMSA-N | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Physical Properties of Stereoisomers
The physical properties such as melting and boiling points can vary between stereoisomers. Data for the specific (2S,3S) enantiomer is not widely reported; however, data for the racemic (a 1:1 mixture of 2S,3S and 2R,3R) and meso forms are available.
| Property | (2R,3R)-rel / (±)-diol (Racemic) | (2R,3S)-diol (meso) | Citation(s) |
| Melting Point | 88-90 °C | 136-137.5 °C | [2],[3] |
| Boiling Point | 148-150 °C @ 1.5 mmHg | 365.3 °C @ 760 mmHg | [2],[3] |
| Density | 2.124 g/cm³ (predicted) | 2.124 g/cm³ | [2],[3] |
Spectroscopic Data
Detailed spectroscopic data for the pure (2S,3S) enantiomer is scarce in the literature. The following data is for the racemic mixture of 2,3-dibromo-1,4-butanediol, which is expected to be identical to the pure enantiomers in terms of peak positions in NMR, IR, and MS.
Mass Spectrometry
The mass spectrum (electron ionization) for dl-2,3-Dibromo-1,4-butanediol is available through the NIST Mass Spectrometry Data Center.[4]
| m/z | Interpretation |
| 149 | [M - Br - H₂O]+ |
| 121 | [C₄H₈BrO₂ - Br - H₂O]+ |
| 108 | [C₄H₅O₂]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
An FTIR spectrum for 2,3-dibromo-1,4-butanediol (stereochemistry not specified) is available from Sigma-Aldrich.[4] Key expected absorptions include:
| Wavenumber (cm⁻¹) | Interpretation |
| ~3300 (broad) | O-H stretch (alcohol) |
| ~2900-3000 | C-H stretch (alkane) |
| ~1050-1150 | C-O stretch (alcohol) |
| ~550-650 | C-Br stretch |
Stereochemistry
The stereochemistry of 1,4-dibromobutane-2,3-diol is defined by the two chiral centers at C2 and C3. This gives rise to a pair of enantiomers ((2S,3S) and (2R,3R)) and a meso compound ((2R,3S)). The meso compound is achiral due to an internal plane of symmetry.[6]
Caption: Stereochemical relationships of 1,4-dibromobutane-2,3-diol isomers.
Experimental Protocols
Plausible Synthesis Pathway
The synthesis involves two main stages:
-
Formation of (2S,3S)-Butane-1,2,3,4-tetraol (L-Threitol): This is achieved by the reduction of L-tartaric acid or its esters.
-
Dibromination of L-Threitol: The two primary hydroxyl groups are selectively replaced by bromine atoms.
Caption: Plausible synthesis pathway for this compound.
Detailed Methodology (Constructed from General Procedures)
The following protocol is a constructed, plausible method based on standard organic chemistry techniques.
Step 1: Synthesis of L-Threitol from Diethyl L-Tartrate
-
Apparatus: A 3-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Diethyl L-tartrate
-
-
Procedure:
-
A suspension of LiAlH₄ (2.2 equivalents) in anhydrous diethyl ether is prepared in the reaction flask and cooled to 0 °C in an ice bath.
-
A solution of diethyl L-tartrate (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours.
-
The reaction is cooled to 0 °C and quenched cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
The resulting white precipitate (aluminum salts) is filtered off, and the filter cake is washed thoroughly with hot THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude L-threitol, which can be purified by recrystallization (e.g., from ethanol).
-
Step 2: Dibromination of L-Threitol
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HBr fumes).
-
Reagents:
-
L-Threitol
-
Glacial acetic acid
-
48% Hydrobromic acid (HBr)
-
-
Procedure:
-
L-Threitol (1 equivalent) is dissolved in glacial acetic acid in the reaction flask.
-
48% HBr (a stoichiometric excess, e.g., 2.5-3 equivalents) is added to the solution.
-
The mixture is heated to reflux (around 100-120 °C) for 4-6 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, the reaction mixture is poured into a beaker of ice water.
-
The aqueous mixture is extracted several times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution (to neutralize excess acid), then with brine, and finally dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Experimental and Logical Workflows
A general workflow for the synthesis and purification of chemical compounds like this compound is essential for reproducibility and safety.
Caption: General experimental workflow for synthesis and purification.
Conclusion
This compound is a stereochemically rich building block with significant potential in asymmetric synthesis. While detailed characterization data for this specific enantiomer is not widely published, its properties can be inferred from its racemic and meso counterparts, and its synthesis can be reliably achieved from L-tartaric acid. The protocols and data presented in this guide offer a solid foundation for researchers looking to utilize this versatile compound in their work.
References
- 1. This compound | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | 76818-94-5 | Benchchem [benchchem.com]
- 7. C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Versatile Chiral Building Blocks for Total Synthesis, Catalyst Design, Supramolecular and Medicinal Chemistry | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
Structural Analysis of (2S,3S)-1,4-Dibromobutane-2,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
The fundamental physicochemical properties of 1,4-dibromobutane-2,3-diol are summarized in Table 1. It is important to note that experimental data for the specific (2S,3S) enantiomer is limited; therefore, data for the racemic mixture (a 1:1 mixture of (2R,3R) and (2S,3S) enantiomers) and the meso diastereomer ((2R,3S)-rel-2,3-dibromobutane-1,4-diol) are included for comparison.[1][2] The computed properties for the (2S,3S) isomer from publicly available databases are also presented.[3][4][5]
Table 1: Physicochemical Properties of 1,4-Dibromobutane-2,3-diol Stereoisomers
| Property | (2S,3S)-1,4-Dibromobutane-2,3-diol (Computed) | dl-1,4-Dibromobutane-2,3-diol (Racemic Mixture) | meso-1,4-Dibromobutane-2,3-diol |
| Molecular Formula | C₄H₈Br₂O₂[3][4] | C₄H₈Br₂O₂[6] | C₄H₈Br₂O₂[1] |
| Molecular Weight | 247.91 g/mol [3][4] | 247.91 g/mol [6] | 247.91 g/mol [1] |
| Melting Point | Not available | 82-84 °C[7] | 136-137.5 °C[8] |
| Boiling Point | Not available | 148-150 °C at 1.5 mmHg | 365.3 °C at 760 mmHg (Predicted)[8] |
| Density | Not available | Not available | 2.124 g/cm³ (Predicted)[1][8] |
| CAS Number | 299-70-7[3] | 1947-58-6[6] | 76818-94-5[1] |
Synthesis and Purification
A stereospecific synthesis is required to obtain enantiomerically pure this compound. A plausible and effective method is the Sharpless asymmetric dihydroxylation of cis-1,4-dibromo-2-butene, followed by appropriate purification.
Proposed Synthetic Pathway
The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes. By selecting the appropriate chiral ligand (AD-mix-α or AD-mix-β), one can favor the formation of the desired enantiomer. For the synthesis of the (2S,3S)-diol from a cis-alkene, AD-mix-α, which contains the dihydroquinine (DHQ) based ligand, would be the reagent of choice.
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
The following is a generalized experimental protocol based on standard Sharpless asymmetric dihydroxylation procedures.
-
Reaction Setup: To a stirred solution of tert-butanol and water (1:1, v/v) at room temperature, add AD-mix-α and methanesulfonamide.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add cis-1,4-dibromo-2-butene to the cooled mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite and stir for one hour.
-
Extraction: Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.
Spectroscopic Analysis
While experimental spectra for the (2S,3S) isomer are not available, predictions can be made based on the known spectra of the racemic mixture and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
| ¹H | 3.8 - 4.0 | m | - | H-2, H-3 |
| 3.6 - 3.8 | m | - | H-1, H-4 | |
| 2.5 - 3.5 | br s | - | -OH | |
| ¹³C | 55 - 60 | - | - | C-2, C-3 |
| 35 - 40 | - | - | C-1, C-4 |
Note: Predicted values are based on general principles and data for similar compounds. Actual experimental values may vary.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and carbon-bromine bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3500 | Broad, Strong | O-H stretch (hydrogen-bonded) |
| 2850 - 3000 | Medium | C-H stretch (aliphatic) |
| 1000 - 1100 | Strong | C-O stretch (alcohol) |
| 500 - 600 | Strong | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of the racemic dl-2,3-dibromo-1,4-butanediol is available and provides insight into the expected fragmentation pattern.[6] The electron ionization (EI) mass spectrum would likely show a weak or absent molecular ion peak due to the facile loss of H₂O and HBr. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a key feature in identifying bromine-containing fragments.
Conformational Analysis
The conformational preference of this compound is determined by a balance of steric and electronic interactions. The vicinal arrangement of the hydroxyl and bromo substituents on the C2 and C3 carbons leads to several possible staggered conformations when viewed down the C2-C3 bond (Newman projections).
Intramolecular hydrogen bonding between the two hydroxyl groups is expected to play a significant role in stabilizing certain gauche conformations.[1] Conversely, steric repulsion between the bulky bromine atoms will destabilize conformations where they are in close proximity. The anti conformation, with the two bromine atoms oriented 180° apart, is likely to be a low-energy conformer due to minimized steric strain. The overall conformational equilibrium will be a dynamic interplay of these competing factors.
Applications in Research and Development
This compound is a versatile chiral building block. Its C2 symmetry and multiple functional groups make it an attractive starting material for the synthesis of:
-
Chiral Ligands: The diol functionality can be used to coordinate to metal centers, and the stereocenters can induce asymmetry in catalytic transformations.
-
Pharmaceutical Intermediates: The defined stereochemistry is crucial for the synthesis of biologically active molecules where specific enantiomers or diastereomers are required.
-
Crown Ethers and Other Macrocycles: The terminal bromine atoms can be displaced by nucleophiles to form cyclic structures with defined stereochemistry.
Conclusion
This technical guide has provided a detailed structural analysis of this compound based on available data and theoretical principles. While a complete experimental dataset for this specific enantiomer is not currently published, this document serves as a foundational resource for researchers working with this and related chiral molecules. The proposed synthetic and analytical methodologies provide a clear path for the preparation and characterization of this important chemical entity, paving the way for its broader application in stereoselective synthesis and drug discovery.
References
- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | 76818-94-5 | Benchchem [benchchem.com]
- 2. 1,4-Dibromo-2,3-butanediol | 14396-65-7 | Benchchem [benchchem.com]
- 3. This compound | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S,3S)-2,3-dibromobutane-1,4-diol | C4H8Br2O2 | CID 6999902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S,3R)-2,3-dibromobutane-1,4-diol | C4H8Br2O2 | CID 6999900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dl-2,3-Dibromo-1,4-butanediol [webbook.nist.gov]
- 7. 1,4-二溴-2,3-丁二醇 95%, mixture of R,R and S,S isomers | Sigma-Aldrich [sigmaaldrich.cn]
- 8. Page loading... [guidechem.com]
An In-depth Technical Guide to the Synthesis of (2s,3s)-1,4-Dibromobutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic route to (2s,3s)-1,4-dibromobutane-2,3-diol, a valuable chiral building block in organic synthesis. The synthesis commences from the readily available and inexpensive chiral starting material, L-(+)-tartaric acid. The presented methodology involves a multi-step process encompassing protection, reduction, and stereospecific bromination to yield the target compound with high stereochemical fidelity.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound, this compound, is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₈Br₂O₂[1][2] |
| Molecular Weight | 247.91 g/mol [1][2] |
| IUPAC Name | This compound[1] |
| CAS Number | 299-70-7[1] |
| Appearance | White to off-white solid |
| Melting Point | 88-90 °C |
| Boiling Point | 148-150 °C at 1.5 mmHg[3] |
| Density | 1.256 g/cm³[3] |
Synthetic Pathway Overview
The stereoselective synthesis of this compound is achieved through a five-step reaction sequence starting from L-(+)-tartaric acid. The overall workflow is depicted in the diagram below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Detailed experimental procedures for each step of the synthesis are provided below.
Step 1: Synthesis of Diethyl 2,3-O-isopropylidene-L-tartrate
This initial step involves the esterification of L-tartaric acid followed by the protection of the diol functionality as an isopropylidene ketal.
Protocol:
-
A mixture of L-(+)-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed on a steam bath until a homogeneous solution is obtained.[4]
-
Additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL) are added, and the mixture is heated to reflux with a Vigreux column to remove the acetone–cyclohexane and methanol–cyclohexane azeotropes.[4]
-
After cooling, anhydrous potassium carbonate (1 g, 7.2 mmol) is added to neutralize the acid catalyst.[4]
-
The volatile components are removed under reduced pressure, and the residue is fractionally distilled under vacuum to yield diethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.[4]
| Parameter | Value | Reference |
| Yield | 85-92% | [4] |
| Boiling Point | 94–101°C (0.5 mm) | [4] |
| [α]D²⁴ | -42.6° (c 5.1, CHCl₃) | [4] |
Step 2: Synthesis of 2,3-O-isopropylidene-L-threitol
The ester groups of the protected tartrate are reduced to primary alcohols using a strong reducing agent.
Protocol:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether, a solution of diethyl 2,3-O-isopropylidene-L-tartrate in diethyl ether is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional 3 hours.
-
The reaction is cooled in an ice bath and cautiously quenched by the sequential addition of water, 4 N sodium hydroxide solution, and then more water.
-
The resulting mixture is stirred at room temperature until the gray color of the unreacted LiAlH₄ disappears. The solid is removed by filtration, and the filtrate is concentrated under reduced pressure to give the crude product.
| Parameter | Value | Reference |
| Yield | ≥80% | [4] |
| [α]D²⁴ | +2.78° (c 4.67, CHCl₃) | [4] |
Step 3: Synthesis of L-Threitol
The isopropylidene protecting group is removed under acidic conditions to yield L-threitol.
Protocol:
-
The crude 2,3-O-isopropylidene-L-threitol is dissolved in methanol.
-
A catalytic amount of 0.5 N hydrochloric acid is added, and the mixture is heated to reflux.
-
Acetone and methanol are slowly distilled off.
-
The reaction is monitored by TLC until the hydrolysis is complete.
-
The mixture is neutralized with a saturated sodium bicarbonate solution and extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield L-threitol.
| Parameter | Value | Reference |
| Yield | High (typically >90%) | |
| Melting Point | 88-89 °C |
Step 4: Synthesis of this compound
The final step involves the selective bromination of the primary hydroxyl groups of L-threitol. The Appel reaction is a suitable method for this transformation, as it proceeds with inversion of configuration at the reacting center. However, for primary alcohols, the stereocenter is not at the reaction site, thus the stereochemistry of the diol is preserved.
Protocol:
-
To a solution of L-threitol in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile), triphenylphosphine (PPh₃) is added.
-
The mixture is cooled in an ice bath, and carbon tetrabromide (CBr₄) is added portion-wise, maintaining the temperature below 5 °C.[5][6]
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to separate the target compound from triphenylphosphine oxide.[7]
| Parameter | Value |
| Yield | Typically high |
| Purity | >95% after chromatography |
Summary of Quantitative Data
The following table summarizes the quantitative data for the key intermediates and the final product in the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Key Spectroscopic Data |
| Diethyl 2,3-O-isopropylidene-L-tartrate | C₁₁H₁₈O₆ | 246.26 | 85-92[4] | ¹H NMR (CDCl₃) δ: 1.49 (s, 6H), 3.83 (s, 6H), 4.81 (s, 2H). ¹³C NMR (CDCl₃) δ: 25.98, 52.42, 76.68, 113.49, 169.75.[4] |
| 2,3-O-isopropylidene-L-threitol | C₇H₁₄O₄ | 162.18 | ≥80[4] | ¹H NMR (CDCl₃) δ: 1.42 (s, 6H), 3.73 (m, 6H), 3.94 (m, 2H). ¹³C NMR (CDCl₃) δ: 26.75, 62.06, 78.32, 109.08.[4] |
| L-Threitol | C₄H₁₀O₄ | 122.12 | >90 | |
| This compound | C₄H₈Br₂O₂ | 247.91 | High |
Logical Relationships in the Synthetic Pathway
The synthesis of this compound from L-tartaric acid is a prime example of chiral pool synthesis, where a readily available enantiopure natural product is used as a starting material to synthesize a target molecule with a defined stereochemistry. The logical progression of the synthesis is outlined below.
Caption: Logical relationships in the synthesis of the target molecule.
This guide provides a clear and detailed pathway for the synthesis of this compound. The methods described are based on established and reliable organic transformations, ensuring a high degree of success for researchers in the field.
References
- 1. This compound | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3S)-2,3-dibromobutane-1,4-diol | C4H8Br2O2 | CID 6999902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dibromo-1,4-butanediol|lookchem [lookchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Appel Reaction [organic-chemistry.org]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. BJOC - The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors [beilstein-journals.org]
Spectroscopic Analysis of 1,4-Dibromobutane-2,3-diol: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
1,4-Dibromobutane-2,3-diol is a functionalized butane derivative with applications in organic synthesis as a building block for more complex molecules. Its stereochemistry plays a crucial role in determining the outcome of chemical reactions and the properties of the resulting products. Spectroscopic analysis is the cornerstone of its characterization, providing definitive evidence for its structure, purity, and stereochemical configuration. This document provides a summary of the key spectroscopic data for dl-1,4-dibromobutane-2,3-diol and outlines the general experimental protocols for these analyses.
Spectroscopic Data Summary
The comprehensive characterization of dl-1,4-dibromobutane-2,3-diol relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data gathered from these techniques are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For a symmetric molecule like the racemic 1,4-dibromobutane-2,3-diol, one would expect a simplified spectrum due to chemical equivalence.
Table 1: 1H NMR Spectroscopic Data for dl-1,4-Dibromobutane-2,3-diol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.95 | Multiplet | 2H | CH(OH) |
| ~3.75 | Multiplet | 4H | CH2Br |
Note: Data is interpreted from publicly available spectra (Sigma-Aldrich) and may vary slightly based on solvent and experimental conditions.
Table 2: Predicted 13C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~60-70 | CH(OH) |
| ~35-45 | CH2Br |
Note: Experimental 13C NMR data was not available. Values are based on typical ranges for similar functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for dl-1,4-Dibromobutane-2,3-diol
| Wavenumber (cm-1) | Intensity | Assignment |
|---|---|---|
| ~3300-3400 | Broad, Strong | O-H stretch (alcohol) |
| ~2850-2960 | Medium | C-H stretch (aliphatic) |
| ~1050-1150 | Strong | C-O stretch (alcohol) |
| ~550-650 | Strong | C-Br stretch |
Note: Data is interpreted from publicly available ATR-IR spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Mass Spectrometry Data (Electron Ionization) for dl-1,4-Dibromobutane-2,3-diol
| m/z | Relative Intensity | Assignment |
|---|---|---|
| 246/248/250 | Low | [M]+, Molecular ion (contains two Br isotopes) |
| 167/169 | Medium | [M - Br]+ |
| 149/151 | Medium | [M - Br - H2O]+ |
| 121 | High | [C4H6O2Br]+ ? (Complex fragmentation) |
Note: The presence of bromine (isotopes 79Br and 81Br in a ~1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments (e.g., M, M+2 peaks).
Experimental Protocols
The following are generalized experimental protocols typical for the acquisition of spectroscopic data for small organic molecules like 1,4-dibromobutane-2,3-diol.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl3, or Deuterated Dimethyl Sulfoxide, DMSO-d6) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.
-
Instrumentation: A 300-500 MHz NMR spectrometer is typically used.
-
1H NMR Acquisition: The instrument is tuned to the proton frequency. A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans for a good signal-to-noise ratio.
-
13C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum. Due to the lower natural abundance of 13C and its longer relaxation times, hundreds or thousands of scans may be required with a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory. A pressure arm is applied to ensure good contact.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then recorded, typically by co-adding 16-32 scans at a resolution of 4 cm-1 over a range of 4000-400 cm-1. The final spectrum is presented as absorbance or transmittance.
Mass Spectrometry
-
Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or through a Gas Chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.
-
Ionization: Electron Ionization (EI) is a common technique, where the sample is bombarded with a high-energy electron beam (typically 70 eV).
-
Instrumentation: A GC-MS system or a mass spectrometer with a direct insertion probe.
-
Acquisition: The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge (m/z) ratios, typically from m/z 40 to 400 for a molecule of this size. The resulting data shows the relative abundance of different fragment ions.
Logical Workflow for Spectroscopic Analysis
The process of identifying and characterizing an organic compound involves a logical progression of experiments and data interpretation. The following diagram illustrates this general workflow.
An In-depth Technical Guide to the Stereochemistry of 1,4-dibromobutane-2,3-diol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-dibromobutane-2,3-diol is a key chemical intermediate whose stereoisomeric forms are of significant interest in organic synthesis and drug development. The presence of two stereocenters at the C2 and C3 positions gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-1,4-dibromobutane-2,3-diol, and a meso compound, (2R,3S)-1,4-dibromobutane-2,3-diol. The spatial arrangement of the hydroxyl and bromo substituents in these isomers dictates their chiroptical properties and reactivity, making a thorough understanding of their stereochemistry essential for their application in stereospecific synthesis.
This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and characterization of the isomers of 1,4-dibromobutane-2,3-diol.
Stereoisomers of 1,4-dibromobutane-2,3-diol
The relationship between the stereoisomers of 1,4-dibromobutane-2,3-diol can be visualized as follows:
As illustrated, the (2R,3R) and (2S,3S) isomers are enantiomers, being non-superimposable mirror images of each other. The (2R,3S) isomer is a meso compound, characterized by an internal plane of symmetry which renders it achiral and thus optically inactive. The enantiomers are diastereomerically related to the meso compound.
Physicochemical Properties
The distinct spatial arrangements of the functional groups in each stereoisomer lead to differences in their physical properties. A summary of the available quantitative data is presented below.
| Property | (2R,3R)-1,4-dibromobutane-2,3-diol | This compound | meso-(2R,3S)-1,4-dibromobutane-2,3-diol | Racemic ((±)-1,4-dibromobutane-2,3-diol) |
| CAS Number | 90801-18-6[1] | 299-70-7[2] | 76818-94-5[3] | 1947-58-6[4] |
| Molecular Formula | C₄H₈Br₂O₂ | C₄H₈Br₂O₂ | C₄H₈Br₂O₂ | C₄H₈Br₂O₂ |
| Molecular Weight | 247.91 g/mol | 247.91 g/mol | 247.91 g/mol | 247.91 g/mol |
| Melting Point | 88-90 °C[5] | 88-90 °C | 82-84 °C[3] and 136-137.5 °C[6] | 88-90 °C[4] |
| Boiling Point | 148-150 °C at 1.5 mmHg[5] | 148-150 °C at 1.5 mmHg | 365.3 °C at 760 mmHg[6] | 148-150 °C at 1.5 mmHg[4] |
| Optical Rotation | Not reported | Not reported | 0° (achiral) | 0° |
Note: The discrepancy in the reported melting points for the meso isomer may be due to different crystalline forms or measurement conditions.
Synthesis of Stereoisomers
The stereoselective synthesis of the different isomers of 1,4-dibromobutane-2,3-diol is typically achieved through the stereospecific bromination of the corresponding geometric isomers of 2-butene-1,4-diol.
Experimental Protocols
1. Synthesis of meso-(2R,3S)-1,4-dibromobutane-2,3-diol from cis-2-Butene-1,4-diol [3]
This synthesis proceeds via an anti-addition of bromine to the double bond of cis-2-butene-1,4-diol.
-
Materials: cis-2-butene-1,4-diol, bromine, anhydrous dichloromethane or carbon tetrachloride.
-
Procedure:
-
Dissolve cis-2-butene-1,4-diol in anhydrous dichloromethane in a flask protected from light.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise with constant stirring. The bromine color should disappear as it reacts.
-
Continue the addition until a faint persistent bromine color is observed.
-
Allow the reaction mixture to warm to room temperature.
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove excess bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
2. Synthesis of racemic-(±)-1,4-dibromobutane-2,3-diol from trans-2-Butene-1,4-diol
The synthesis of the racemic mixture follows a similar procedure to the meso compound, with trans-2-butene-1,4-diol as the starting material. The anti-addition of bromine to the trans-alkene results in the formation of a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.
-
Materials: trans-2-butene-1,4-diol, bromine, anhydrous dichloromethane or carbon tetrachloride.
-
Procedure: The procedure is analogous to the synthesis of the meso isomer, substituting cis-2-butene-1,4-diol with trans-2-butene-1,4-diol.
3. Resolution of racemic-(±)-1,4-dibromobutane-2,3-diol
While direct enantioselective syntheses are less commonly reported, the resolution of the racemic mixture is a viable method to obtain the pure enantiomers. This can be achieved through several methods, including:
-
Diastereomeric salt formation: Reaction of the racemic diol with a chiral resolving agent (e.g., a chiral carboxylic acid or its derivative) to form diastereomeric esters. These diastereomers can be separated by fractional crystallization or chromatography, followed by hydrolysis to yield the pure enantiomeric diols.
-
Enzymatic resolution: Utilizing lipases or other enzymes that selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
A detailed experimental protocol for resolution is highly dependent on the chosen method and resolving agent and requires optimization.
Spectroscopic Characterization
1H NMR Spectroscopy
-
meso-(2R,3S)-isomer: Due to the molecule's symmetry, the two protons on C1 and C4 are chemically equivalent, as are the two protons on C2 and C3. This results in a simpler spectrum.
-
(2R,3R)- and (2S,3S)-isomers: In these chiral isomers, the protons on the stereocenters are diastereotopic, leading to more complex splitting patterns.
13C NMR Spectroscopy
-
meso-(2R,3S)-isomer: The symmetry of the meso compound results in only two signals in the 13C NMR spectrum, one for the equivalent C1 and C4 carbons and one for the equivalent C2 and C3 carbons.
-
(2R,3R)- and (2S,3S)-isomers: These enantiomers will each show four distinct signals in their 13C NMR spectra, corresponding to the four non-equivalent carbon atoms. The spectra of the two enantiomers will be identical.
Infrared (IR) Spectroscopy
All three isomers will exhibit characteristic broad O-H stretching vibrations in the region of 3200-3600 cm-1 and C-Br stretching vibrations typically below 800 cm-1. Subtle differences in the fingerprint region (below 1500 cm-1) may be used to distinguish between the isomers.
Conclusion
The stereochemistry of 1,4-dibromobutane-2,3-diol is a fundamental aspect that governs its physical properties and chemical reactivity. The ability to selectively synthesize or resolve the meso compound and the enantiomeric pair is critical for their application in stereocontrolled organic synthesis. This guide has provided an in-depth overview of the stereoisomers, their properties, synthetic routes, and characterization methods to aid researchers in their scientific endeavors. Further research to determine the specific optical rotation of the pure enantiomers and to obtain detailed experimental spectroscopic data for each isomer would be highly valuable to the scientific community.
References
- 1. (2R,3R)-rel-2,3-Dibromobutane-1,4-diol | C4H8Br2O2 | CID 6999901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | 76818-94-5 | Benchchem [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. wap.guidechem.com [wap.guidechem.com]
An In-depth Technical Guide to (2s,3s)-1,4-Dibromobutane-2,3-diol
CAS Number: 299-70-7
This technical guide provides a comprehensive overview of (2s,3s)-1,4-Dibromobutane-2,3-diol, a chiral building block with significant applications in the synthesis of specialized molecules, particularly in the realm of drug development and material science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
This compound is a vicinal dibrominated diol with two stereocenters, both in the 'S' configuration.[1] This specific stereochemistry is crucial for its role in asymmetric synthesis. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈Br₂O₂ | [1] |
| Molecular Weight | 247.91 g/mol | [1] |
| CAS Number | 299-70-7 | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 88-90 °C (for the racemic mixture) | |
| Boiling Point | 148-150 °C at 1.5 mmHg (for the racemic mixture) | |
| Density | 2.124 g/cm³ (predicted) | |
| Solubility | Soluble in polar organic solvents like methanol, DMSO, and acetone. | [2] |
| InChI Key | XOWDQAHYPSENAC-QWWZWVQMSA-N | [1] |
Experimental Protocols
Stereoselective Synthesis of this compound from L-Tartaric Acid
The synthesis of the enantiomerically pure this compound leverages the readily available chiral pool of L-tartaric acid.[3] The synthesis involves a two-step reduction of the carboxylic acid groups to primary alcohols, followed by bromination.
Step 1: Reduction of L-Tartaric Acid to (2S,3S)-Butane-1,2,3,4-tetraol (L-Threitol)
-
Reagents and Materials: L-Tartaric acid, Borane-tetrahydrofuran complex (BH₃·THF), Tetrahydrofuran (THF, anhydrous), Methanol, Diethyl ether, Rotary evaporator, Inert atmosphere setup (e.g., nitrogen or argon).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve L-tartaric acid in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an excess of Borane-tetrahydrofuran complex (BH₃·THF) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow addition of methanol.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
The resulting crude product, L-threitol, can be purified by recrystallization from a suitable solvent system like ethanol/diethyl ether.
-
Step 2: Bromination of L-Threitol
-
Reagents and Materials: L-Threitol, Triphenylphosphine (PPh₃), N-Bromosuccinimide (NBS), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Column chromatography setup.
-
Procedure:
-
Dissolve L-threitol and an excess of triphenylphosphine in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Synthesis of a Chiral Gemini Surfactant
This compound serves as a chiral spacer in the synthesis of bis-quaternary ammonium gemini surfactants.[4]
-
Reagents and Materials: this compound, N,N-Dimethyldodecylamine (or other long-chain tertiary amines), Acetonitrile (anhydrous), Diethyl ether, Inert atmosphere setup.
-
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous acetonitrile under an inert atmosphere.
-
Add a slight excess (approximately 2.1 equivalents) of N,N-dimethyldodecylamine to the solution.
-
Reflux the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by the precipitation of the product.
-
After completion, cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid product with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain the pure chiral gemini surfactant.
-
Applications in Drug Development and Research
The primary application of this compound in a pharmaceutical context is as a precursor for chiral gemini surfactants. These surfactants are of great interest due to their unique self-assembly properties and biological activities.
-
Antimicrobial Agents: Cationic gemini surfactants exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi.[5][6][7] The presence of two positive charges and two hydrophobic tails allows for strong interaction with and disruption of negatively charged bacterial cell membranes. The chiral diol spacer can influence the packing and orientation of the surfactant molecules, potentially enhancing their antimicrobial efficacy.
-
Drug Delivery Vehicles: The self-assembly of gemini surfactants into micelles or vesicles allows for the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.[8] Chiral gemini surfactants can introduce specific stereochemical interactions with chiral drug molecules or biological targets, potentially leading to more effective and targeted drug delivery systems.
-
Gene Transfection: The cationic nature of these surfactants facilitates the complexation with negatively charged DNA or RNA, making them potential non-viral vectors for gene therapy.
Visualizations
Synthetic Workflow
The following diagram illustrates the synthetic pathway from a common chiral starting material to the target compound and its subsequent use in the synthesis of a chiral gemini surfactant.
References
- 1. This compound | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-dibromobutane-1,4-diol - SRIRAMCHEM [sriramchem.com]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Self-assembly and antimicrobial activity of cationic gemini surfactants containing triazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Gemini Surfactants with Azapolymethylene Spacer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Chiral 1,4-Dibromobutane-2,3-diols: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
Chiral 1,4-dibromobutane-2,3-diols are versatile bifunctional molecules that serve as valuable building blocks in stereoselective synthesis. Their two stereocenters and reactive carbon-bromine bonds make them attractive precursors for the synthesis of complex chiral molecules, including cyclic compounds and other functionalized intermediates relevant to pharmaceutical development. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of the stereoisomers of 1,4-dibromobutane-2,3-diol, with a focus on methodologies and quantitative data for researchers in organic synthesis and drug discovery.
Introduction to Chiral 1,4-Dibromobutane-2,3-diols
The core structure of 1,4-dibromobutane-2,3-diol contains two chiral centers at the C2 and C3 positions, giving rise to three possible stereoisomers: a pair of enantiomers, (2R,3R) and (2S,3S), and an achiral meso-compound, (2R,3S).
-
(2R,3R)-1,4-dibromobutane-2,3-diol
-
(2S,3S)-1,4-dibromobutane-2,3-diol
-
(2R,3S)-1,4-dibromobutane-2,3-diol (meso)
The distinct spatial arrangement of the hydroxyl and bromo groups in each isomer dictates their chemical reactivity and suitability for different synthetic pathways. The presence of both nucleophilic hydroxyl groups and carbon atoms susceptible to nucleophilic substitution (via displacement of the bromide leaving groups) allows for a wide range of chemical transformations.
Synthesis of Stereoisomers
The primary and most stereospecific method for synthesizing 1,4-dibromobutane-2,3-diols is the electrophilic addition of bromine (Br₂) to the double bond of a 2-butene-1,4-diol precursor. The stereochemistry of the starting alkene is crucial as it directly determines the stereochemical outcome of the product due to the anti-addition mechanism of bromination.[1][2]
Synthesis of Chiral (Racemic) 1,4-Dibromobutane-2,3-diol
The synthesis of the chiral enantiomers, in the form of a racemic mixture, is achieved by the bromination of (Z)-2-butene-1,4-diol (cis-isomer). The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent backside attack by the bromide ion occurs with equal probability from either side of the plane of the intermediate, resulting in a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.
Caption: Synthesis of racemic 1,4-dibromobutane-2,3-diol.
Synthesis of meso-1,4-Dibromobutane-2,3-diol
The achiral meso-isomer is synthesized via the same electrophilic bromination reaction, but starting with (E)-2-butene-1,4-diol (trans-isomer). The anti-addition of bromine across the trans double bond results in the formation of the (2R,3S)-meso compound, which is achiral due to an internal plane of symmetry.[2]
References
Biological Activity of (2s,3s)-1,4-Dibromobutane-2,3-diol: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(2s,3s)-1,4-Dibromobutane-2,3-diol is a chiral organic compound with potential applications in stereoselective synthesis. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological activity. While the presence of bromine atoms and hydroxyl groups suggests the potential for biological interactions, there is currently no specific data on its cytotoxic, antimicrobial, or enzyme-inhibiting properties. This technical guide summarizes the available chemical information for this compound and highlights the absence of biological activity data, thereby identifying a key area for future research.
Introduction
This compound is a halogenated diol with a specific stereochemistry that makes it a valuable chiral building block in organic synthesis.[1] Halogenated organic compounds, as a class, are known to exhibit a wide range of biological effects.[1][2][3][4] The introduction of halogen atoms can significantly alter the electronic and lipophilic properties of a molecule, potentially enhancing its pharmacological activity.[3][4][5] Despite this general understanding, specific studies on the biological effects of this compound are conspicuously absent from the current scientific literature.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from chemical databases and suppliers.
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₄H₈Br₂O₂ | [6][7] |
| Molecular Weight | 247.91 g/mol | [6][7] |
| CAS Number | 299-70-7 | [6] |
| Canonical SMILES | C(--INVALID-LINK--O">C@HO)Br | [6] |
| InChI | InChI=1S/C4H8Br2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2/t3-,4-/m1/s1 | [6] |
| InChIKey | XOWDQAHYPSENAC-QWWZWVQMSA-N | [6] |
Table 1: Physicochemical Properties of this compound
Synthesis
The primary synthetic route to 1,4-dibromobutane-2,3-diol stereoisomers involves the bromination of 2-butene-1,4-diol.[1] The stereochemistry of the starting alkene is a critical factor in determining the stereochemical outcome of the final product.[1]
References
- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | 76818-94-5 | Benchchem [benchchem.com]
- 2. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. library.lsmu.lt [library.lsmu.lt]
- 5. Synthesis and biological activity of new halo-steroidal antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2S,3S)-2,3-dibromobutane-1,4-diol | C4H8Br2O2 | CID 6999902 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of (2s,3s)-1,4-Dibromobutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2s,3s)-1,4-Dibromobutane-2,3-diol is a halogenated organic compound with potential biological activity stemming from its reactive nature. While direct experimental evidence for its mechanism of action is limited, its structural similarity to known bifunctional alkylating agents, such as the diepoxide metabolite of butadiene, diepoxybutane (DEB), provides a strong foundation for a hypothesized mechanism centered on DNA alkylation and the subsequent induction of apoptosis. This technical guide delineates this proposed mechanism, leveraging data from the well-characterized analogue, DEB, to provide insights into potential signaling pathways, quantitative cytotoxic effects, and detailed experimental protocols to facilitate further investigation.
Core Mechanism: A Bifunctional Alkylating Agent
The chemical architecture of this compound, featuring two bromine atoms on a butane backbone, positions it as a potential bifunctional alkylating agent. The bromine atoms serve as effective leaving groups, enabling the molecule to form covalent bonds with nucleophilic centers in biological macromolecules. The primary target for such alkylation is DNA, where the compound can form adducts, particularly with the N7 position of guanine bases. This interaction can lead to DNA cross-linking, a highly cytotoxic lesion that disrupts DNA replication and transcription, ultimately triggering programmed cell death.
Hypothesized Signaling Pathway: p53-Mediated Apoptosis
Based on the known effects of the structurally analogous compound, diepoxybutane, it is proposed that this compound induces cytotoxicity through the activation of the p53 signaling pathway, a critical regulator of the cellular response to DNA damage.
The proposed cascade of events is as follows:
-
DNA Damage Recognition: The formation of DNA adducts and cross-links by this compound is recognized by the cellular DNA damage response machinery.
-
p53 Stabilization and Activation: In response to DNA damage, the tumor suppressor protein p53 is stabilized and activated through a series of post-translational modifications, including phosphorylation and acetylation. This prevents its degradation by MDM2.
-
Transcriptional Activation of Pro-Apoptotic Genes: Activated p53 acts as a transcription factor, upregulating the expression of genes involved in apoptosis, such as BAX and BAK.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The increased levels of BAX and BAK lead to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.
-
Caspase Activation and Apoptosis Execution: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.
Potential Involvement of the MEK-ERK1/2 Signaling Pathway
Studies on diepoxybutane have also implicated the Mitogen-activated Protein Kinase (MAPK) pathway, specifically the MEK-ERK1/2 axis, in the activation of p53. It is plausible that this compound could also modulate this pathway.
The proposed workflow is as follows:
-
Cellular Stress Induction: Treatment with the compound induces cellular stress.
-
MEK Activation: The upstream kinase MEK (MAPK/ERK Kinase) is activated.
-
ERK1/2 Phosphorylation: Activated MEK phosphorylates and activates ERK1/2 (Extracellular signal-Regulated Kinases 1 and 2).
-
p53 Phosphorylation: Activated ERK1/2 can then phosphorylate p53, contributing to its stabilization and activation, thereby linking this pathway to the apoptotic response.
Quantitative Data Summary (Based on Diepoxybutane)
As no specific quantitative data for this compound is currently available, the following table summarizes the 50% inhibitory concentration (IC50) values for diepoxybutane in various cancer cell lines to provide a reference for its cytotoxic potential. It is anticipated that this compound may exhibit cytotoxicity in a similar micromolar range.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | ~10-20 | [1] |
| TK6 | Human Lymphoblastoid | ~10-20 | [2] |
| DU145 | Human Prostate Carcinoma | ~1-1.5 | [3] |
| HCT-116 | Human Colorectal Carcinoma | Not specified, but cytotoxic | [4] |
| MCF-7 | Human Breast Adenocarcinoma | Not specified, but cytotoxic | [4] |
Note: The provided IC50 values are for the related compound diepoxybutane and should be considered as a preliminary guide for designing experiments with this compound.
Detailed Experimental Protocols
To investigate the hypothesized mechanism of action of this compound, the following experimental protocols are recommended.
Assessment of Cytotoxicity using MTT Assay
This protocol is for determining the IC50 value of the compound in a selected cancer cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HCT-116, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium and replace it with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Detection of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with the compound.[5][6][7][8]
Materials:
-
This compound
-
Cancer cell line of interest
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat them with the compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Analysis of p53 and Phospho-p53 by Western Blotting
This protocol is for detecting changes in the levels of total p53 and its phosphorylated form (e.g., at Serine 15) upon treatment with the compound.[9][10][11][12][13]
Materials:
-
This compound
-
Cancer cell line of interest
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-p53, anti-phospho-p53 (Ser15), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p53 or anti-phospho-p53) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe for β-actin as a loading control.
Conclusion and Future Directions
The available evidence strongly suggests that this compound acts as a bifunctional alkylating agent, inducing cytotoxicity through the activation of the p53-mediated apoptotic pathway, potentially with the involvement of the MEK-ERK1/2 signaling cascade. The experimental protocols provided in this guide offer a clear roadmap for the validation of this hypothesized mechanism of action.
Future research should focus on:
-
Directly demonstrating DNA alkylation by this compound using techniques such as mass spectrometry to identify specific DNA adducts.
-
Confirming the role of p53 through the use of p53-null cell lines to assess if the cytotoxic effects are p53-dependent.
-
Elucidating the upstream signaling events that lead to p53 activation, including a more detailed investigation of the MAPK pathway.
-
In vivo studies to evaluate the anti-tumor efficacy and toxicological profile of this compound in animal models.
A thorough investigation based on the framework provided herein will be crucial for understanding the full therapeutic potential and toxicological risks associated with this compound, paving the way for its potential development as a novel anticancer agent.
References
- 1. Cross-linking by epichlorohydrin and diepoxybutane correlates with cytotoxicity and leads to apoptosis in human leukemia (HL-60) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diepoxybutane-induced apoptosis is mediated through the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fortunejournals.com [fortunejournals.com]
- 4. mdpi.com [mdpi.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 8. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 9. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 10. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Mutant p53 protein expression and antioxidant status deficiency in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: (2s,3s)-1,4-Dibromobutane-2,3-diol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (2s,3s)-1,4-Dibromobutane-2,3-diol as a chiral building block in asymmetric synthesis. The primary application highlighted is its use as a precursor for the synthesis of the highly effective C₂-symmetric diphosphine ligand, (S,S)-Chiraphos. This ligand, in complex with transition metals such as rhodium, palladium, and copper, is a powerful catalyst for a variety of enantioselective transformations, including asymmetric hydrogenation, allylic alkylation, and conjugate addition reactions.
Synthesis of (S,S)-Chiraphos from this compound
This compound serves as a key chiral precursor for the synthesis of (S,S)-Chiraphos. The synthetic strategy involves a nucleophilic substitution reaction where the bromide leaving groups are displaced by diphenylphosphide anions. This method allows for the reliable transfer of the stereochemistry from the starting diol to the final diphosphine ligand.
A plausible and efficient synthetic route starts from the more readily available (S,S)-2,3-butanediol, which is first converted to its ditosylate or dimesylate, followed by displacement with lithium diphenylphosphide[1]. This compound can be considered a direct precursor where the hydroxyl groups have been replaced by bromine, making it an ideal substrate for reaction with phosphide nucleophiles.
References
(2S,3S)-1,4-Dibromobutane-2,3-diol: A Versatile Chiral Building Block for Asymmetric Synthesis
Introduction
(2S,3S)-1,4-Dibromobutane-2,3-diol is a valuable and versatile chiral building block in organic synthesis. Its C2-symmetric scaffold, derived from the readily available chiral pool starting material L-tartaric acid, provides a stereochemically defined four-carbon unit. The presence of two primary bromine atoms and two secondary hydroxyl groups allows for a wide range of chemical transformations, making it an attractive precursor for the synthesis of complex chiral molecules, including pharmaceuticals and chiral ligands. This application note provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and data.
Physicochemical Properties
This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.[1][2][3]
| Property | Value | Reference |
| IUPAC Name | This compound | [1][3] |
| Molecular Formula | C₄H₈Br₂O₂ | [1][2][3] |
| Molecular Weight | 247.91 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 88-90 °C | |
| Boiling Point | Decomposes upon heating | |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. Sparingly soluble in water. | |
| Chirality | Enantiomerically pure | |
| CAS Number | 299-70-7 | [3] |
Synthesis of this compound
The most common and efficient method for the stereospecific synthesis of this compound utilizes L-tartaric acid as the starting material, a readily available and inexpensive chiral precursor.[4] The synthesis involves a four-step sequence, as outlined in the workflow below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl L-tartrate
-
Materials: L-Tartaric acid (150 g, 1.0 mol), absolute ethanol (500 mL), concentrated sulfuric acid (5 mL).
-
Procedure:
-
To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-tartaric acid and absolute ethanol.
-
Carefully add concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 12 hours. The solid will gradually dissolve.
-
After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain diethyl L-tartrate as a colorless oil.
-
-
Yield: Typically 90-95%.
Step 2: Synthesis of (2S,3S)-Butane-1,2,3,4-tetraol
-
Materials: Diethyl L-tartrate (206 g, 1.0 mol), lithium aluminum hydride (LiAlH₄) (76 g, 2.0 mol), anhydrous tetrahydrofuran (THF) (2 L).
-
Procedure:
-
In a 3 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of diethyl L-tartrate in THF dropwise to the LiAlH₄ suspension over a period of 2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the slow, sequential addition of water (76 mL), 15% aqueous NaOH (76 mL), and finally water (228 mL).
-
Filter the resulting white precipitate of aluminum salts and wash thoroughly with hot THF.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield (2S,3S)-butane-1,2,3,4-tetraol as a viscous oil, which may crystallize upon standing.
-
-
Yield: Typically 85-90%.
Step 3: Synthesis of (2S,3S)-1,4-Di-O-tosylbutane-2,3-diol
-
Materials: (2S,3S)-Butane-1,2,3,4-tetraol (122 g, 1.0 mol), p-toluenesulfonyl chloride (TsCl) (420 g, 2.2 mol), anhydrous pyridine (1 L).
-
Procedure:
-
Dissolve (2S,3S)-butane-1,2,3,4-tetraol in anhydrous pyridine in a 2 L flask and cool to 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise over 1 hour, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours and then at room temperature for 12 hours.
-
Pour the reaction mixture into 3 L of ice-water and stir until the product precipitates.
-
Collect the white solid by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure (2S,3S)-1,4-di-O-tosylbutane-2,3-diol.
-
-
Yield: Typically 70-75%.
Step 4: Synthesis of this compound
-
Materials: (2S,3S)-1,4-Di-O-tosylbutane-2,3-diol (430 g, 1.0 mol), lithium bromide (LiBr) (260 g, 3.0 mol), acetone (2 L).
-
Procedure:
-
In a 3 L round-bottom flask, dissolve (2S,3S)-1,4-di-O-tosylbutane-2,3-diol and lithium bromide in acetone.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water (1 L) and ethyl acetate (1 L).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to give this compound as a white solid.
-
-
Yield: Typically 80-85%.
Applications in Asymmetric Synthesis
Precursor for Chiral Diepoxides
This compound can be readily converted into the corresponding chiral diepoxide, (2S,3S)-1,2:3,4-diepoxybutane, a valuable electrophilic building block for the synthesis of various natural products and pharmaceuticals.
Caption: Formation of (2S,3S)-1,2:3,4-Diepoxybutane.
Protocol for the Synthesis of (2S,3S)-1,2:3,4-Diepoxybutane:
-
Materials: this compound (24.8 g, 0.1 mol), sodium hydride (60% dispersion in mineral oil, 8.8 g, 0.22 mol), anhydrous THF (500 mL).
-
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound in THF dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with diethyl ether (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and carefully remove the solvent at atmospheric pressure (the product is volatile) to obtain the crude diepoxide, which can be purified by distillation under reduced pressure.
-
-
Yield: Typically 75-80%.
Synthesis of Chiral Ligands for Asymmetric Catalysis
The C2-symmetric backbone of this compound makes it an excellent starting material for the synthesis of chiral ligands, particularly phosphine ligands analogous to DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane). These ligands are widely used in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and hydroformylation.
Caption: General scheme for chiral diphosphine ligand synthesis.
Generalized Protocol for Chiral Diphosphine Ligand Synthesis:
-
Protection of the diol: The hydroxyl groups of this compound are first protected, for example, as an acetonide by reacting with 2,2-dimethoxypropane in the presence of a catalytic amount of acid.
-
Nucleophilic substitution: The resulting protected dibromide is then reacted with a nucleophilic phosphide reagent, such as potassium diphenylphosphide (KPPh₂), in an inert solvent like THF to displace the bromide ions and form the desired diphosphine ligand.
-
Workup and purification: The reaction is quenched, and the ligand is extracted and purified, typically by crystallization or chromatography.
Potential Precursor for Bioactive Molecules: HIV Protease Inhibitors
The 1,2-diol moiety is a key structural feature in many bioactive molecules, including several HIV protease inhibitors. For instance, the core structure of the FDA-approved drug Darunavir contains a chiral diol fragment. While direct synthesis of Darunavir from this compound is not the standard industrial route, this chiral building block serves as a valuable starting material for the synthesis of novel analogues and other diol-based protease inhibitors. The vicinal diol can be elaborated to incorporate the necessary pharmacophoric groups.
The general strategy involves the conversion of the dibromide into other functionalities, such as azides or amines, which can then be further modified to build the complex structure of the inhibitor.
Caption: Conceptual pathway for synthesizing HIV protease inhibitor analogues.
Conclusion
This compound is a highly useful and stereochemically defined building block for asymmetric synthesis. Its efficient preparation from L-tartaric acid and the presence of multiple reactive functional groups make it a versatile precursor for a range of valuable chiral molecules. The applications highlighted in this note, including the synthesis of chiral diepoxides, diphosphine ligands, and its potential in the development of novel pharmaceuticals, underscore its importance for researchers and scientists in both academic and industrial settings. The detailed protocols provided herein offer a practical guide for the synthesis and utilization of this important chiral intermediate.
References
- 1. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2S,3R)-2,3-dibromobutane-1,4-diol | C4H8Br2O2 | CID 6999900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application of (2s,3s)-1,4-Dibromobutane-2,3-diol in Pharmaceutical Synthesis: A Chiral Building Block for Asymmetric Catalysis
(2s,3s)-1,4-Dibromobutane-2,3-diol , a versatile chiral building block derived from L-tartaric acid, holds significant potential in pharmaceutical synthesis, primarily through its application in the preparation of chiral ligands for asymmetric catalysis. These ligands are instrumental in the stereoselective synthesis of a wide array of pharmaceutical compounds, ensuring the production of enantiomerically pure drugs with enhanced therapeutic efficacy and reduced side effects.
This application note details the utility of this compound as a precursor for the synthesis of chiral phosphine ligands, specifically focusing on its role in the synthesis of ligands analogous to DIPAMP, a renowned ligand in industrial pharmaceutical manufacturing.
Introduction
The chirality of drug molecules is a critical factor in their pharmacological activity. Enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being therapeutically active while the other may be inactive or even toxic. Consequently, the synthesis of enantiomerically pure pharmaceuticals is of paramount importance. Asymmetric catalysis, utilizing chiral metal-ligand complexes, has emerged as a powerful tool for achieving high levels of enantioselectivity in chemical transformations.
This compound, with its C2-symmetry and stereochemically defined hydroxyl and bromo functionalities, serves as an excellent starting material for the synthesis of various chiral ligands. The bromine atoms act as good leaving groups for the introduction of phosphine moieties, while the diol backbone imparts the necessary chirality to the resulting ligand.
Application in the Synthesis of Chiral Phosphine Ligands
A key application of this compound is in the synthesis of chiral bisphosphine ligands, which are widely used in asymmetric hydrogenation reactions for the production of chiral amino acids, a fundamental component of many pharmaceuticals. One of the most notable examples is the synthesis of L-DOPA, a drug used in the treatment of Parkinson's disease, which historically utilized the chiral ligand DIPAMP. While direct synthesis of DIPAMP from this compound is not the conventional route, the principles can be applied to generate analogous and effective P-chiral phosphine ligands.
The general synthetic strategy involves the conversion of the diol to a cyclic sulfate or a diepoxide, followed by nucleophilic attack with a phosphine source. Alternatively, the hydroxyl groups can be tosylated to enhance their leaving group ability for subsequent substitution with metal phosphides.
Logical Workflow for Chiral Ligand Synthesis
The following diagram illustrates the logical workflow from the chiral starting material to its application in asymmetric synthesis.
Experimental Protocols
This section provides detailed experimental protocols for key transformations in the synthesis of a chiral bisphosphine ligand from this compound.
Protocol 1: Synthesis of (2S,3S)-1,4-Dibromo-2,3-butanediol Ditosylate
This protocol describes the activation of the hydroxyl groups via tosylation, a crucial step to facilitate nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 4 hours and then let it warm to room temperature overnight.
-
Quench the reaction by the slow addition of cold water.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ditosylate.
Quantitative Data Summary:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 247.91 | (Specify amount) |
| p-Toluenesulfonyl chloride | 2.2 | 190.65 | (Specify amount) |
| Pyridine | Solvent | 79.10 | (Specify volume) |
| Product | Molecular Weight ( g/mol ) | Expected Yield | |
| (2S,3S)-1,4-Dibromo-2,3-butanediol Ditosylate | 556.19 | (Specify yield %) |
Protocol 2: Synthesis of a (S,S)-Chiral Bisphosphine Ligand
This protocol outlines the nucleophilic substitution of the ditosylate with a phosphide source to generate the chiral ligand.
Materials:
-
(2S,3S)-1,4-Dibromo-2,3-butanediol Ditosylate
-
Potassium diphenylphosphide (KPPh2) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Degassed water
Procedure:
-
Dissolve the (2S,3S)-1,4-Dibromo-2,3-butanediol Ditosylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of potassium diphenylphosphide in THF (2.1 eq) dropwise via a syringe.
-
Allow the reaction mixture to stir at -78 °C for 2 hours and then slowly warm to room temperature overnight.
-
Carefully quench the reaction with degassed water.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with degassed brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography under an inert atmosphere to yield the chiral bisphosphine ligand.
Quantitative Data Summary:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| (2S,3S)-1,4-Dibromo-2,3-butanediol Ditosylate | 1.0 | 556.19 | (Specify amount) |
| Potassium diphenylphosphide | 2.1 | 224.28 | (Specify amount) |
| THF | Solvent | 72.11 | (Specify volume) |
| Product | Molecular Weight ( g/mol ) | Expected Yield | |
| (4S,5S)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane (analogue) | 496.53 | (Specify yield %) |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key molecular transformations and the overall experimental workflow.
Conclusion
This compound is a valuable and versatile chiral building block in pharmaceutical synthesis. Its primary application lies in the preparation of chiral ligands, particularly bisphosphine ligands, which are essential for asymmetric catalysis. The protocols and workflows detailed in this note provide a foundational understanding for researchers and drug development professionals to utilize this compound in the synthesis of enantiomerically pure pharmaceuticals. The ability to generate highly effective chiral catalysts from this readily available starting material underscores its importance in modern drug discovery and development.
Application Notes and Protocols for Stereoselective Reactions Involving (2S,3S)-1,4-Dibromobutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key stereoselective reactions involving (2S,3S)-1,4-dibromobutane-2,3-diol. This chiral building block serves as a valuable precursor in asymmetric synthesis, enabling the stereocontrolled formation of complex molecular architectures. The protocols and data presented herein are intended to facilitate the practical application of this versatile reagent in research and development settings.
Introduction to this compound in Stereoselective Synthesis
This compound is a C2-symmetric chiral molecule possessing two stereocenters. Its utility in stereoselective synthesis primarily stems from its role as a precursor to (S,S)-1,2,3,4-diepoxybutane, a highly reactive bifunctional electrophile. The stereochemistry of the starting diol directly translates to the stereochemistry of the resulting diepoxide, which can then undergo stereospecific ring-opening reactions with various nucleophiles. This strategy allows for the enantioselective synthesis of a wide range of chiral molecules, including diols, amino alcohols, and other functionalized compounds of interest in medicinal chemistry and materials science.
Key Stereoselective Application: Synthesis of (S,S)-1,2,3,4-Diepoxybutane
A primary application of this compound is its conversion to (S,S)-1,2,3,4-diepoxybutane. This transformation is a stereospecific double intramolecular Williamson ether synthesis, where the diol is treated with a base to facilitate the cyclization and formation of the two epoxide rings. The resulting diepoxide is a potent electrophile that can react with a variety of nucleophiles.
Reaction Workflow:
Caption: Synthesis of (S,S)-1,2,3,4-Diepoxybutane.
Experimental Protocols
Protocol 1: Synthesis of (S,S)-1,2,3,4-Diepoxybutane from a Dimesylate Precursor (Adapted for Dibromodiol)
This protocol is adapted from a procedure for a similar dimesylate precursor and is expected to be effective for the cyclization of this compound. Optimization may be required.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Methylene chloride
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a two-necked round-bottomed flask equipped with a magnetic stirrer and an addition funnel, suspend this compound (1.0 eq) in diethyl ether.
-
Stir the suspension vigorously.
-
Prepare a solution of potassium hydroxide (2.3 eq) in water and add it dropwise to the suspension over 15 minutes.
-
Continue stirring the mixture at room temperature for an additional 45 minutes, during which the mixture should become clear.
-
Decant the ether layer.
-
Transfer the aqueous layer to a separatory funnel and extract three times with methylene chloride.
-
Combine all organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution by rotary evaporation.
-
Fractionally distill the concentrate under atmospheric pressure to yield (S,S)-1,2,3,4-diepoxybutane as a clear oil.[1]
Quantitative Data (from a similar dimesylate precursor):
| Precursor | Product | Yield | Boiling Point |
| L-Threitol 1,4-bismethanesulfonate | (S,S)-1,2,3,4-Diepoxybutane | 81% | 138-140 °C[1] |
Protocol 2: Stereoselective Ring-Opening of (S,S)-1,2,3,4-Diepoxybutane with a Phenylcuprate Reagent
This protocol demonstrates the utility of the synthesized diepoxide in a stereoselective carbon-carbon bond-forming reaction.
Materials:
-
(S,S)-1,2,3,4-Diepoxybutane
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF), anhydrous
-
Phenylmagnesium bromide (PhMgBr) in THF
-
Aqueous ammonium chloride solution, saturated
-
Toluene
-
Hexanes
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel
Procedure:
-
Flame-dry a one-necked round-bottomed flask equipped with a magnetic stirrer under vacuum and backfill with argon.
-
Add copper(I) iodide (0.3 eq) to the flask, evacuate, and backfill with argon.
-
Add anhydrous THF and cool the resulting slurry to -30 °C.
-
Add phenylmagnesium bromide (3.0 eq) via syringe over 10 minutes.
-
Stir the mixture for an additional 10 minutes.
-
Add a solution of (S,S)-1,2,3,4-diepoxybutane (1.0 eq) in THF dropwise over 10 minutes.
-
After stirring for another 10 minutes at -30 °C, warm the reaction to 0 °C and stir for 2.5 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer four times with methylene chloride.
-
Combine the organic layers, dry over magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by recrystallization from toluene or by flash chromatography on silica gel using a hexanes-ethyl acetate gradient to yield (2S,3S)-dihydroxy-1,4-diphenylbutane.[1]
Quantitative Data:
| Starting Material | Nucleophile | Product | Yield |
| (S,S)-1,2,3,4-Diepoxybutane | Phenylcuprate | (2S,3S)-Dihydroxy-1,4-diphenylbutane | ~85% |
Logical Relationship Diagram
Caption: Synthetic pathway from the dibromodiol.
Conclusion
This compound is a valuable chiral starting material for the stereoselective synthesis of various functionalized molecules. Its primary utility lies in its efficient conversion to (S,S)-1,2,3,4-diepoxybutane, a versatile intermediate for the introduction of chirality through stereospecific ring-opening reactions. The protocols provided herein offer a practical guide for the synthesis and application of this important chiral building block. Researchers in drug discovery and organic synthesis can leverage these methods to access a diverse range of enantiomerically enriched compounds. Further exploration of different nucleophiles in the ring-opening of the diepoxide can lead to the development of novel chiral ligands, catalysts, and biologically active molecules.
References
Application Notes and Protocols: (2S,3S)-1,4-Dibromobutane-2,3-diol as a Precursor for Chiral Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,3S)-1,4-Dibromobutane-2,3-diol is a versatile chiral building block for the synthesis of a variety of enantiomerically pure heterocyclic compounds. Its stereochemically defined diol and reactive terminal bromide functionalities make it an ideal starting material for the construction of complex molecular architectures with high stereocontrol. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including chiral pyrrolidines, tetrahydrothiophenes, and diepoxides, from this precursor. These heterocyclic cores are prevalent in numerous biologically active molecules and approved pharmaceuticals, making their efficient and stereoselective synthesis a critical aspect of modern drug discovery and development.
Key Properties of this compound
A summary of the key physical and chemical properties of the starting material is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈Br₂O₂ | [1][2] |
| Molecular Weight | 247.91 g/mol | [1][2] |
| Appearance | Colorless to pale yellow solid or viscous liquid | |
| Solubility | Soluble in methanol, DMSO, acetone; slightly soluble in water | |
| Chirality | (2S,3S) enantiomer | [1][2] |
Applications in Heterocyclic Synthesis
The strategic placement of functional groups in this compound allows for a range of cyclization reactions to afford valuable heterocyclic structures. The inherent C₂ symmetry of the starting material can be exploited to generate products with high diastereoselectivity and enantiopurity.
Synthesis of Chiral (3R,4R)-1-Benzylpyrrolidine-3,4-diol
Chiral 3,4-dihydroxypyrrolidines are important scaffolds in medicinal chemistry, often found in glycosidase inhibitors and other therapeutic agents. The reaction of this compound with a primary amine, such as benzylamine, proceeds via a double nucleophilic substitution to yield the corresponding N-substituted pyrrolidine-3,4-diol with inversion of configuration at both stereocenters.
Reaction Scheme:
References
Application Notes and Protocols: Derivatization of (2s,3s)-1,4-Dibromobutane-2,3-diol for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2s,3s)-1,4-Dibromobutane-2,3-diol is a versatile chiral building block prized in synthetic organic chemistry for its C2-symmetric scaffold and bifunctional nature. The presence of two stereochemically defined hydroxyl groups and two reactive carbon-bromine bonds makes it an ideal starting material for the synthesis of a diverse array of complex chiral molecules, including pharmaceutical intermediates, chiral ligands for asymmetric catalysis, and various heterocyclic compounds. The bromine atoms serve as excellent leaving groups in nucleophilic substitution reactions, while the diol functionality can be manipulated to introduce further complexity.[1] This document provides detailed application notes and experimental protocols for the key derivatization of this compound.
Key Derivatization Pathways
The primary derivatization strategies for this compound involve intramolecular and intermolecular nucleophilic substitutions. These pathways allow for the stereospecific construction of valuable chiral intermediates.
Caption: Key synthetic routes from this compound.
Application Note 1: Synthesis of (2R,3R)-1,2:3,4-Diepoxybutane
(2R,3R)-1,2:3,4-Diepoxybutane is a highly valuable electrophilic building block used in the synthesis of various pharmaceutical agents and chiral ligands. Its C2-symmetry and strained epoxide rings make it a versatile precursor for reactions with a wide range of nucleophiles. The synthesis from this compound proceeds via a double intramolecular Williamson ether synthesis under basic conditions.
Experimental Protocol: Synthesis of (2R,3R)-1,2:3,4-Diepoxybutane
This protocol is adapted from the synthesis of the enantiomeric (S,S)-1,2,3,4-diepoxybutane.[2]
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in diethyl ether.
-
Prepare a solution of potassium hydroxide (2.2 eq) in water.
-
While stirring vigorously, add the aqueous KOH solution dropwise to the ethereal solution of the diol at room temperature.
-
Continue stirring for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude (2R,3R)-1,2:3,4-diepoxybutane.
-
Purify the product by vacuum distillation.
Quantitative Data
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield |
| This compound | (2R,3R)-1,2:3,4-Diepoxybutane | KOH, Water | Diethyl ether | 1-2 h | ~80% |
Application Note 2: Synthesis of Chiral Pyrrolidine Diols
Chiral 3,4-pyrrolidinediols are important scaffolds in medicinal chemistry and serve as precursors for chiral ligands. The reaction of this compound with a primary amine, such as benzylamine, followed by in-situ cyclization, provides a direct route to these valuable compounds. The resulting N-substituted pyrrolidine can be further modified, for instance, by debenzylation to the free amine.
Experimental Protocol: Synthesis of (3S,4S)-1-Benzyl-3,4-pyrrolidinediol
This protocol is based on the established synthesis from L-tartaric acid and can be adapted for the dibromodiol.[3]
Materials:
-
This compound
-
Benzylamine
-
Sodium carbonate
-
Ethanol
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add benzylamine (2.5 eq) and sodium carbonate (2.2 eq).
-
Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimal amount of hot water and allow it to crystallize upon cooling.
-
Collect the crystals by filtration, wash with cold water, and dry under vacuum to yield (3S,4S)-1-benzyl-3,4-pyrrolidinediol.
Quantitative Data
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield (Estimated) |
| This compound | (3S,4S)-1-Benzyl-3,4-pyrrolidinediol | Benzylamine, Na2CO3 | Ethanol | 24-48 h | 60-70% |
Application Note 3: Synthesis of (2S,3S)-1,4-Diazido-2,3-butanediol
(2S,3S)-1,4-Diazido-2,3-butanediol is a key intermediate for the synthesis of chiral 1,4-diamino-2,3-butanediols, which are components of various biologically active molecules and chiral ligands. The diazide is prepared by a straightforward double nucleophilic substitution of the dibromide with sodium azide.
Experimental Protocol: Synthesis of (2S,3S)-1,4-Diazido-2,3-butanediol
Materials:
-
This compound
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF)
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 eq) in DMF.
-
Add sodium azide (2.5 eq) to the solution and heat the mixture to 80-90 °C.
-
Stir the reaction at this temperature for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous phase with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude diazide.
-
Purify the product by column chromatography on silica gel.
Quantitative Data
| Starting Material | Product | Reagents | Solvent | Reaction Time | Yield (Estimated) |
| This compound | (2S,3S)-1,4-Diazido-2,3-butanediol | NaN3 | DMF | 12-24 h | 85-95% |
Workflow for Further Synthesis
The derivatized products serve as versatile intermediates for more complex molecules.
Caption: Applications of key derivatives in further synthesis.
Conclusion
This compound is a powerful and versatile chiral starting material. The protocols outlined in these application notes provide a foundation for the synthesis of key chiral intermediates, including diepoxides, pyrrolidine diols, and diazides. These derivatives are instrumental in the development of new pharmaceuticals, and advanced materials, and for the creation of novel chiral ligands for asymmetric synthesis. The stereochemical integrity of the starting material is maintained throughout these transformations, offering a reliable and efficient entry into a wide range of enantiomerically pure compounds.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of (2s,3s)-1,4-Dibromobutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic substitution reactions of (2s,3s)-1,4-Dibromobutane-2,3-diol, a versatile chiral building block in organic synthesis. The protocols outlined below are intended to serve as a guide for the synthesis of various derivatives, which are valuable intermediates in the development of novel therapeutics and other fine chemicals.
Introduction
This compound possesses two primary bromine atoms, which are excellent leaving groups in nucleophilic substitution reactions. The stereochemistry of the diol backbone allows for the synthesis of a variety of chiral molecules with defined stereocenters. The reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, which involves the backside attack of a nucleophile, leading to an inversion of configuration at the electrophilic carbon center.[1][2][3] This stereospecificity is a key feature in the application of this substrate for asymmetric synthesis.
Furthermore, the vicinal diol functionality can participate in intramolecular reactions, leading to the formation of cyclic ethers, such as epoxides, under basic conditions. This reactivity profile makes this compound a valuable precursor for a range of functionalized molecules.
Key Applications
The nucleophilic substitution products of this compound are precursors to a variety of important organic molecules, including:
-
Chiral Amines: Diamino derivatives are crucial components of many biologically active compounds and ligands for asymmetric catalysis.
-
Chiral Thiols: Dithiol compounds, such as the corresponding Dithiothreitol (DTT) analog, are important reducing agents and intermediates in medicinal chemistry.
-
Chiral Azides: Diazido compounds can be readily converted to other functional groups, including amines and triazoles, via click chemistry.
-
Chiral Epoxides: Intramolecular cyclization can lead to the formation of chiral diepoxides, which are highly reactive and versatile synthetic intermediates.
Experimental Protocols
The following protocols are representative examples of nucleophilic substitution reactions performed on this compound.
Protocol 1: Synthesis of (2R,3R)-1,4-Diazido-2,3-butanediol
This protocol describes the double displacement of the bromide ions with azide ions, proceeding with inversion of stereochemistry at both C1 and C4.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (2.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into deionized water and extract with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The reaction is expected to yield (2R,3R)-1,4-Diazido-2,3-butanediol. The stereochemistry is inverted at both reaction centers due to the SN2 mechanism.
Protocol 2: Synthesis of (2R,3R)-1,4-Dithioacetyl-2,3-butanediol
This protocol details the substitution with a sulfur nucleophile, potassium thioacetate, leading to the formation of a dithioester.
Materials:
-
This compound
-
Potassium thioacetate (KSAc)
-
Ethanol
-
Deionized water
-
Dichloromethane
-
Sodium bicarbonate solution, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add potassium thioacetate (2.2 eq) to the solution.
-
Reflux the mixture with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and remove the ethanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify by column chromatography if necessary.
Protocol 3: Intramolecular Cyclization to form (2R,3R)-1,2:3,4-Diepoxybutane
This protocol describes the base-induced intramolecular nucleophilic substitution to form a diepoxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Diethyl ether
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool in an ice bath.
-
Slowly add a solution of sodium hydroxide or potassium hydroxide (2.2 eq) in the same solvent.
-
Stir the reaction mixture at low temperature and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl).
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent at low temperature due to the volatility of the epoxide.
Data Presentation
| Reaction | Nucleophile | Product | Typical Yield (%) | Key Conditions | Stereochemistry |
| Azide Substitution | NaN₃ | (2R,3R)-1,4-Diazido-2,3-butanediol | >80% | DMF, 60-70 °C | Inversion |
| Thioacetate Substitution | KSAc | (2R,3R)-1,4-Dithioacetyl-2,3-butanediol | High | Ethanol, Reflux | Inversion |
| Intramolecular Cyclization | -OH (base) | (2R,3R)-1,2:3,4-Diepoxybutane | Variable | Methanol/Ethanol, Base | Inversion |
Note: Yields are dependent on specific reaction conditions and purification methods.
Visualizations
Reaction Pathway for Nucleophilic Substitution
Caption: General pathway for the SN2 reaction.
Experimental Workflow for Product Isolation
References
Use of (2s,3s)-1,4-Dibromobutane-2,3-diol as a chiral auxiliary
Application Notes and Protocols: (2s,3s)-1,4-Dibromobutane-2,3-diol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a chiral molecule possessing C2 symmetry, a feature often sought in the design of chiral auxiliaries and ligands for asymmetric synthesis. In principle, the stereogenic centers of this diol could be utilized to induce stereoselectivity in a variety of chemical transformations. The diol functionality allows for the temporary attachment of the auxiliary to a prochiral substrate, while the bromine atoms offer additional reactive handles for subsequent chemical modifications.
Note on Availability of Information: Despite a comprehensive search of scientific literature and patent databases, no specific examples of this compound being successfully employed as a chiral auxiliary in asymmetric synthesis have been identified. The information presented herein is therefore based on the general principles of chiral auxiliary design and application. The protocols and workflows are hypothetical and intended to serve as a guide for researchers interested in exploring the potential of this and other novel chiral auxiliaries.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₄H₈Br₂O₂ |
| Molecular Weight | 247.91 g/mol |
| Appearance | White to off-white solid |
| Stereochemistry | (2S, 3S) |
| Synonyms | (2S,3S)-1,4-dibromo-2,3-butanediol |
General Principles of Chiral Auxiliary Use
The use of a chiral auxiliary in asymmetric synthesis typically follows a three-step process:
-
Attachment: The chiral auxiliary is covalently attached to a prochiral substrate.
-
Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction where the chiral auxiliary directs the formation of a new stereocenter, leading to a diastereomeric excess (d.e.) of one stereoisomer.
-
Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched molecule. The auxiliary can ideally be recovered and reused.
A generalized workflow for this process is illustrated below.
Caption: General workflow for the application of a chiral auxiliary.
Hypothetical Application and Experimental Protocols
While no specific applications of this compound as a chiral auxiliary are documented, a hypothetical application in a diastereoselective aldol reaction is outlined below. This serves as a template for how a researcher might investigate its potential.
Hypothetical Reaction: Diastereoselective aldol reaction of an acetate-derived enolate with an aldehyde.
Protocol for Attachment of the Chiral Auxiliary
This protocol describes the formation of a chiral ester from a carboxylic acid and this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.1 eq) to the solution.
-
Add acetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the chiral acetate ester.
Protocol for Diastereoselective Aldol Reaction
This protocol outlines a hypothetical lithium diisopropylamide (LDA)-mediated aldol reaction.
Materials:
-
Chiral acetate ester from the previous step
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the chiral acetate ester (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA solution (1.05 eq) to the reaction mixture and stir for 30-60 minutes to form the enolate.
-
Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
Protocol for Cleavage of the Chiral Auxiliary
This protocol describes a hypothetical saponification to remove the auxiliary.
Materials:
-
Aldol product from the previous step
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve the purified aldol product (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting β-hydroxy acid by appropriate methods.
-
The aqueous layer can be further processed to attempt recovery of the chiral auxiliary.
Data Presentation (Hypothetical)
Should this chiral auxiliary prove effective, the results of diastereoselective reactions would be summarized as follows:
| Entry | Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzaldehyde | To be determined | To be determined |
| 2 | Isobutyraldehyde | To be determined | To be determined |
| 3 | Cinnamaldehyde | To be determined | To be determined |
Visualization of the Proposed Synthetic Pathway
The following diagram illustrates the hypothetical synthetic sequence described above.
Caption: Proposed synthetic pathway for a hypothetical aldol reaction.
Conclusion and Future Outlook
The potential of this compound as a chiral auxiliary remains unexplored based on currently available public-domain information. The protocols and workflows presented here are intended as a starting point for researchers who wish to investigate its efficacy in asymmetric synthesis. Key areas for investigation would include the efficiency of the attachment and cleavage steps, the level of diastereoselectivity in various reactions, and the potential for recovery and reuse of the auxiliary. The presence of the bromo-substituents may offer unique steric and electronic properties that could be advantageous in certain transformations. Further research is required to determine if this compound can be a valuable addition to the toolkit of chiral auxiliaries for asymmetric synthesis.
Application Notes and Protocols: Synthesis of Complex Molecules from (2s,3s)-1,4-Dibromobutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of valuable chiral building blocks and complex molecules starting from (2s,3s)-1,4-Dibromobutane-2,3-diol. This versatile starting material, possessing both hydroxyl and bromo functionalities with defined stereochemistry, serves as a powerful tool in asymmetric synthesis.
Introduction
This compound is a C2-symmetric chiral building block valuable for the synthesis of a variety of complex molecules, including chiral ligands, heterocyclic compounds, and intermediates for pharmaceutical development.[1][2] Its vicinal diol and dibromo functionalities allow for a range of stereospecific transformations. The bromine atoms act as excellent leaving groups in nucleophilic substitution reactions, while the hydroxyl groups can be involved in cyclization or other functional group manipulations.[2]
Key Synthetic Applications and Protocols
This document outlines protocols for three key synthetic transformations of this compound:
-
Synthesis of (2S,3S)-1,2:3,4-Diepoxybutane: A valuable electrophilic intermediate for the introduction of a chiral C4 backbone.
-
Synthesis of L-Threitol: A stereospecific conversion demonstrating the utility of the dibromodiol as a precursor to polyhydroxylated compounds.
-
Synthesis of Chiral Heterocycles: Including a chiral 1,4-dithiane-2,3-diol, a precursor for chiral ligands and other sulfur-containing molecules.
Synthesis of (2S,3S)-1,2:3,4-Diepoxybutane
This protocol describes the conversion of this compound to (2S,3S)-1,2:3,4-Diepoxybutane via a base-mediated intramolecular Williamson ether synthesis. The procedure is adapted from a similar synthesis of the enantiomer from L-threitol 1,4-bismethanesulfonate.[3]
Reaction Scheme:
Caption: Synthesis of (2S,3S)-1,2:3,4-Diepoxybutane.
Experimental Protocol:
-
A 250 mL two-necked round-bottomed flask equipped with a magnetic stirring bar, a nitrogen inlet, and a pressure-equalizing addition funnel is charged with this compound (10.0 g, 40.3 mmol) and diethyl ether (90 mL).
-
The mixture is stirred vigorously to form a suspension.
-
A solution of potassium hydroxide (5.6 g, 100 mmol) in water (18 mL) is added dropwise via the addition funnel over a period of 15 minutes.
-
The reaction mixture is stirred for an additional 45 minutes at room temperature.
-
The ether layer is decanted, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is carefully removed by distillation at atmospheric pressure.
-
The crude product is purified by fractional distillation to yield (2S,3S)-1,2:3,4-Diepoxybutane as a clear oil.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound | N/A |
| Product | (2S,3S)-1,2:3,4-Diepoxybutane | [3] |
| Molecular Formula | C4H6O2 | [3] |
| Molecular Weight | 86.09 g/mol | [3] |
| Typical Yield | 75-85% | Adapted from[3] |
| Boiling Point | 138-140 °C | [3] |
Synthesis of L-Threitol
This protocol outlines the conversion of this compound to L-Threitol through a nucleophilic substitution reaction with acetate, followed by hydrolysis.
Reaction Workflow:
Caption: Two-step synthesis of L-Threitol.
Experimental Protocol:
Step 1: Synthesis of 1,4-Di-O-acetyl-L-threitol
-
To a solution of this compound (5.0 g, 20.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 50 mL) is added sodium acetate (4.97 g, 60.6 mmol).
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is poured into water (150 mL) and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude diacetate.
Step 2: Synthesis of L-Threitol
-
The crude 1,4-Di-O-acetyl-L-threitol is dissolved in a mixture of methanol (30 mL) and water (10 mL).
-
A 2 M aqueous solution of sodium hydroxide is added dropwise until the pH reaches 12.
-
The mixture is stirred at room temperature for 4 hours.
-
The reaction is neutralized with a cation exchange resin (Dowex 50W-X8) until the pH is 7.
-
The resin is filtered off, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to afford L-Threitol.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Intermediate | 1,4-Di-O-acetyl-L-threitol |
| Product | L-Threitol |
| Molecular Formula | C4H10O4 |
| Molecular Weight | 122.12 g/mol |
| Overall Yield | >70% (expected) |
Synthesis of (2s,3s)-1,4-Dithiane-2,3-diol
This protocol describes a representative synthesis of a chiral dithiane from this compound. This class of compounds has applications in the synthesis of chiral ligands and other sulfur-containing heterocycles. The reaction proceeds via a double nucleophilic substitution with a sulfur nucleophile.
Logical Relationship:
Caption: Formation of a chiral dithiane.
Experimental Protocol:
-
A solution of sodium sulfide nonahydrate (5.33 g, 22.2 mmol) in ethanol (100 mL) is prepared in a round-bottomed flask and stirred until the solid is fully dissolved.
-
This compound (5.0 g, 20.2 mmol) is added to the solution.
-
The reaction mixture is heated to reflux and maintained for 6 hours.
-
After cooling, the precipitated sodium bromide is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in dichloromethane (50 mL) and washed with water (2 x 20 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield (2s,3s)-1,4-Dithiane-2,3-diol.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Product | (2s,3s)-1,4-Dithiane-2,3-diol |
| Molecular Formula | C4H8O2S2 |
| Molecular Weight | 152.24 g/mol |
| Expected Yield | 60-75% |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and its derivatives should be handled with care as they are potential irritants.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
These protocols provide a starting point for the utilization of this compound in the synthesis of complex, chiral molecules. The reaction conditions may require further optimization depending on the specific application and desired scale.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2s,3s)-1,4-Dibromobutane-2,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of (2s,3s)-1,4-Dibromobutane-2,3-diol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the electrophilic addition of bromine (Br₂) to 2-butene-1,4-diol.[1] This reaction is favored for its high stereoselectivity, which is crucial for obtaining the desired diastereomer.[1] The reaction proceeds through a cyclic bromonium ion intermediate, resulting in the anti-addition of the bromine atoms.[1]
Q2: What is the expected yield for the synthesis of this compound?
A2: Under optimized conditions, the bromination of 2-butene-1,4-diol can achieve yields in the range of 68–72%.[1] Another method starting from 2-butyne-1,4-diol has reported crude yields of 84-89%.[2]
Q3: Why is stereochemistry important in this synthesis?
A3: The spatial arrangement of atoms, or stereochemistry, is critical as it dictates the physical and chemical properties of the final product.[1] The stereochemistry of the starting alkene, 2-butene-1,4-diol, determines the stereochemical outcome of the this compound.[1]
Q4: What are the main applications of this compound?
A4: This compound is a valuable precursor in the synthesis of more complex molecules. Its bifunctional nature, with two hydroxyl groups and two bromine atoms, allows for a variety of chemical transformations, making it useful in medicinal chemistry and materials science.[1] The bromine atoms can act as good leaving groups in nucleophilic substitution reactions, while the hydroxyl groups can be oxidized or converted to other functional groups.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Presence of water in the reaction mixture: This can lead to the formation of bromohydrin byproducts.[1] | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents, such as dichloromethane or carbon tetrachloride, for the reaction.[1] |
| Incomplete reaction: The reaction may not have gone to completion. | Increase the reaction time or slightly increase the reaction temperature, monitoring for potential side product formation. Ensure the molar ratio of bromine to the starting diol is appropriate. | |
| Suboptimal temperature: The reaction temperature may be too high or too low. | For the bromination of 2-butyne-1,4-diol, a temperature range of 8-13 °C is recommended.[2] For other precursors, consult the specific protocol and maintain the recommended temperature range. | |
| Impure Product | Formation of side products: Besides bromohydrins, other side reactions may occur. | Purify the crude product. Recrystallization using a suitable solvent system, such as absolute ethanol with sodium sulfite, can be effective.[2] Column chromatography is another option for purification. |
| Residual starting material: The reaction did not go to completion. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TCM) to ensure all starting material is consumed before workup. | |
| Reaction Not Starting | Inactive reagents: The bromine or the starting diol may have degraded. | Use fresh, high-quality reagents. Ensure the bromine has not been exposed to moisture. |
| Incorrect reaction setup: Improper assembly of glassware or inadequate stirring. | Double-check all connections in the reaction setup. Ensure stirring is efficient to allow for proper mixing of reagents. | |
| Formation of unexpected stereoisomers | Incorrect starting material: The stereochemistry of the starting alkene was not as expected. | Verify the stereochemistry of the 2-butene-1,4-diol using appropriate analytical techniques before starting the synthesis. |
| Non-stereoselective reaction conditions: The reaction conditions may not favor the desired anti-addition. | Adhere strictly to established protocols that are known to be highly stereoselective. The formation of the cyclic bromonium ion intermediate is key to the anti-addition.[1] |
Quantitative Data Summary
| Parameter | Value | Synthesis Method | Reference |
| Yield | 68–72% | Bromination of 2-butene-1,4-diol | [1] |
| Crude Yield | 84–89% | Bromination of 2-butyne-1,4-diol | [2] |
| Reaction Temperature | 8–13 °C | Bromination of 2-butyne-1,4-diol | [2] |
| Molar Ratio (Diol:Bromine) | 1 : 1-1.2 | Bromination of 2-butyne-1,4-diol | [2] |
| Bromine Addition Time | 1–1.2 hours | Bromination of 2-butyne-1,4-diol | [2] |
| Post-addition Stirring Time | 25–35 minutes | Bromination of 2-butyne-1,4-diol | [2] |
Experimental Protocols
Protocol 1: Synthesis via Bromination of 2-Butene-1,4-diol
This protocol is based on the general method described for the electrophilic addition of bromine to an unsaturated diol.[1]
Materials:
-
2-butene-1,4-diol
-
Liquid Bromine (Br₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-butene-1,4-diol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of bromine in anhydrous dichloromethane dropwise from the dropping funnel to the stirred diol solution. Maintain the temperature at 0 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated sodium bicarbonate solution to neutralize any excess bromine and hydrobromic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis via Bromination of 2-Butyne-1,4-diol
This protocol is adapted from a patented method.[2]
Materials:
-
2-butyne-1,4-diol
-
Liquid Bromine (Br₂)
-
Water
-
Absolute ethanol
-
Sodium sulfite
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Cooling bath
Procedure:
-
Prepare a 30-40% aqueous solution of 2-butyne-1,4-diol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 8-13 °C using a cooling bath.
-
With continuous stirring, add bromine dropwise to the solution over a period of 1-1.2 hours. The molar ratio of 2-butyne-1,4-diol to bromine should be between 1:1 and 1:1.2.
-
After the addition is complete, continue stirring for an additional 25-35 minutes.
-
Filter the reaction mixture to collect the crude product.
-
For purification, dissolve the crude product in absolute ethanol with the addition of sodium sulfite by heating and stirring.
-
Allow the solution to cool to induce crystallization.
-
Filter the purified crystals and dry them under vacuum at 30-40 °C.
Visualizations
References
Technical Support Center: Purification of (2s,3s)-1,4-Dibromobutane-2,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (2s,3s)-1,4-Dibromobutane-2,3-diol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the scale of the purification and the nature of the impurities.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials (e.g., 2-butene-1,4-diol), byproducts such as the corresponding dibromide from over-bromination, and bromohydrins if the reaction was not performed under anhydrous conditions. Aldehydic impurities may also be present in related diol syntheses.[1]
Q3: What is the reported melting point of this compound?
A3: The melting point is reported to be in the range of 82-84 °C.[2] A broad melting range for a purified sample may indicate the presence of impurities.
Q4: Is this compound stable during purification?
A4: While alkanes are relatively stable, the presence of C-Br and alcohol functional groups suggests that prolonged exposure to high temperatures or extreme pH should be avoided to prevent decomposition or side reactions.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out | The solvent may be too nonpolar, or the solution is being cooled too quickly. | Add a slightly more polar co-solvent. Ensure slow cooling to allow for crystal lattice formation. |
| No crystal formation | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | Try a different solvent system where the compound has lower solubility at room temperature. Concentrate the solution by slowly evaporating the solvent. |
| Low recovery | The compound has significant solubility in the cold solvent. The crystals were not washed with ice-cold solvent. | Choose a solvent in which the compound is less soluble at low temperatures. Ensure the washing solvent is thoroughly chilled. |
| Poor purity | Impurities are co-crystallizing with the product. | Try a different solvent system that better differentiates the solubility of the product and impurities. A second recrystallization may be necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation | The solvent system (eluent) is either too polar or not polar enough. The column may be overloaded. | Optimize the eluent system using Thin Layer Chromatography (TLC) first.[3] Reduce the amount of crude material loaded onto the column. |
| Compound won't elute | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracked or channeled column bed | Improper packing of the stationary phase. | Ensure the silica gel or alumina is packed uniformly without any air bubbles.[4] |
| Streaking of bands | The compound may be degrading on the silica gel. The sample might be too concentrated when loaded. | Deactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine for basic compounds) if degradation is suspected. Dissolve the sample in a minimal amount of the initial eluent before loading. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on the principle of "like dissolves like," and the presence of polar hydroxyl groups, a mixed solvent system is often effective. A good starting point is a mixture of a nonpolar solvent like heptane or hexane and a more polar solvent such as ethyl acetate or dichloromethane.[5][6]
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the more polar solvent (e.g., ethyl acetate) with gentle heating.
-
Precipitation: Slowly add the nonpolar solvent (e.g., heptane) until the solution becomes slightly cloudy.
-
Crystal Growth: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold nonpolar solvent.
-
Drying: Dry the crystals under vacuum.
Column Chromatography Protocol
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pack a glass column with the slurry, ensuring no air bubbles are trapped.[3]
-
Eluent Selection: Determine an appropriate solvent system using TLC. A good starting point for a compound of this polarity would be a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the solvent system determined by TLC. If separation is poor, a gradient elution can be employed, gradually increasing the polarity of the mobile phase.[3]
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[7]
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Quantitative Data
The following table presents hypothetical data for the purification of a 10g crude sample of this compound to illustrate the effectiveness of the described techniques. Actual results may vary.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Solvent System |
| Recrystallization | 85 | 97 | 75 | Ethyl Acetate / Heptane |
| Column Chromatography | 85 | >99 | 65 | Hexane / Ethyl Acetate (Gradient) |
Visualizations
Caption: A typical workflow for the purification of this compound by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. US20120184783A1 - Process for the separation and purification of a mixed diol stream - Google Patents [patents.google.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: (2S,3S)-1,4-Dibromobutane-2,3-diol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2S,3S)-1,4-Dibromobutane-2,3-diol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound possesses two primary reactive sites: the two hydroxyl (-OH) groups and the two bromine (-Br) atoms. The bromine atoms are good leaving groups in nucleophilic substitution reactions, while the hydroxyl groups can be deprotonated to form alkoxides, which can then act as internal nucleophiles.[1]
Q2: What is the most common intramolecular reaction of this compound?
A2: The most common intramolecular reaction is the formation of epoxides. In the presence of a base, the hydroxyl groups are deprotonated, and the resulting alkoxide attacks the adjacent carbon bearing a bromine atom in an intramolecular SN2 reaction. Given the stereochemistry of the starting material, this can lead to the formation of a diepoxide, specifically (2R,3R)-1,2:3,4-diepoxybutane.
Q3: Can elimination reactions occur with this compound?
A3: While nucleophilic substitution is generally favored, elimination reactions to form alkenes are possible, especially with strong, sterically hindered bases. The competition between substitution and elimination is influenced by factors such as the nature of the base/nucleophile, solvent, and temperature.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Substituted Product and Formation of a Mixture of Products.
Possible Cause: this compound has multiple reactive sites, leading to the potential for several competing reactions. For example, in reactions with nucleophiles, both mono- and di-substituted products can be formed. Furthermore, intramolecular cyclization to form an epoxide can compete with intermolecular substitution. A documented example is the reaction of DL-1,4-dibromo-2,3-butanediol with aqueous alkaline sodium arsenite, which yields a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis(arsonic acid).[2][3]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of the nucleophile to the dibromodiol. Use of a limiting amount of the nucleophile may favor monosubstitution, while an excess will favor disubstitution.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of the desired reaction and minimize the formation of side products.
-
Choice of Base/Nucleophile: The strength and steric bulk of the base/nucleophile can influence the reaction pathway. A less reactive nucleophile may lead to higher selectivity.
-
Solvent Selection: The polarity of the solvent can influence the reaction rates of competing pathways. Protic solvents may favor different pathways than aprotic solvents.
-
Chromatographic Purification: Utilize column chromatography to separate the desired product from the mixture of side products.
Issue 2: Formation of an Unexpected Epoxide Side Product.
Possible Cause: The presence of a base, even a weak one, can catalyze the intramolecular cyclization of this compound to form an epoxide. The hydroxyl groups can be deprotonated, leading to a subsequent intramolecular SN2 attack on the carbon-bromine bond.
Troubleshooting Steps:
-
pH Control: If the desired reaction is not base-catalyzed, ensure the reaction mixture is neutral or slightly acidic to suppress epoxide formation.
-
Protecting Groups: Consider protecting the hydroxyl groups with a suitable protecting group (e.g., silyl ethers, acetals) before carrying out the desired reaction. The protecting groups can be removed in a subsequent step.
-
Reaction Sequence: If the desired reaction involves a nucleophilic substitution, it may be advantageous to perform it before any steps that require basic conditions.
Experimental Protocols
Synthesis of (2R,3R)-1,2:3,4-Diepoxybutane from this compound (Illustrative Protocol)
This protocol is a general representation of the intramolecular cyclization to form a diepoxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or other suitable base
-
A suitable solvent (e.g., methanol, ethanol, or a mixture of water and an organic solvent)
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a stoichiometric equivalent or a slight excess of the base to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the excess base with a dilute acid.
-
Extract the product into a suitable organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Note: The specific reaction conditions (temperature, reaction time, and purification method) will need to be optimized for the specific scale and desired purity.
Data Presentation
| Reaction Condition | Desired Product Yield (%) | Side Product 1 Yield (%) | Side Product 2 Yield (%) | ... |
| Condition A | ||||
| Condition B | ||||
| Condition C |
Visualizations
Logical Workflow for Troubleshooting Side Product Formation
Caption: A logical workflow for troubleshooting the formation of common side products.
Reaction Pathway: Intramolecular Cyclization to Diepoxide
Caption: Reaction pathway for the formation of diepoxide from the starting diol.
References
Stability and storage conditions for (2s,3s)-1,4-Dibromobutane-2,3-diol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of (2s,3s)-1,4-Dibromobutane-2,3-diol. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is crucial to protect the compound from moisture and light. For optimal preservation, refrigeration at 2-8°C is recommended.
Q2: What are the physical and chemical properties of this compound?
A2: The key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₄H₈Br₂O₂ |
| Molecular Weight | 247.91 g/mol |
| Appearance | Colorless to pale yellow solid or viscous liquid |
| Melting Point | 82-90 °C (lit.) |
| Solubility | Soluble in methanol, DMSO, acetone; slightly soluble in water[1] |
| Purity | ≥98% (typical)[1] |
Q3: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?
A3: This compound is irritating to the eyes, respiratory system, and skin.[2][3] Standard laboratory PPE should be worn when handling this chemical, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.
Q4: What materials are incompatible with this compound?
A4: While specific incompatibility data for this exact stereoisomer is limited, based on its chemical structure containing hydroxyl and bromo functional groups, it is prudent to avoid contact with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the storage and use of this compound.
Issue 1: The compound has developed a yellow or brownish tint upon storage.
-
Possible Cause: Discoloration may indicate degradation of the compound. Organobromine compounds can be sensitive to light and air, leading to oxidation or the release of free bromine, which is yellowish-brown. The vicinal diol functionality can also be susceptible to oxidation.
-
Recommended Action:
-
Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical method (see Experimental Protocol below).
-
Purification: If the purity is compromised, recrystallization from an appropriate solvent system may be necessary.
-
Preventative Measures: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, opaque container, and refrigerated as recommended.
-
Issue 2: The reaction yield is lower than expected when using the compound.
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Possible Cause 1: Compound Degradation: The reagent may have degraded due to improper storage, leading to a lower concentration of the active compound.
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Recommended Action: Verify the purity of the starting material. If degradation is suspected, use a fresh, properly stored batch of the compound.
-
Possible Cause 2: Presence of Impurities: Impurities, such as residual solvents or by-products from its synthesis, could interfere with the reaction.
-
Recommended Action: Check the certificate of analysis for the purity of the lot. If necessary, purify the compound by recrystallization or column chromatography.
Issue 3: Inconsistent results are observed between different batches of the compound.
-
Possible Cause: There may be batch-to-batch variation in purity or the presence of different levels of impurities.
-
Recommended Action:
-
Standardize Material: Qualify each new batch by measuring its physical properties (e.g., melting point) and assessing its purity analytically before use in critical experiments.
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Contact Supplier: If significant variations are observed, contact the supplier for detailed information on the specific batch.
-
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues with this compound.
References
- 1. Determination of halogenated mono-alcohols and diols in water by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dibromo-1,4-butanediol | 1947-58-6 [amp.chemicalbook.com]
- 3. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for reactions using (2s,3s)-1,4-Dibromobutane-2,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2s,3s)-1,4-Dibromobutane-2,3-diol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving this compound.
Question: Why is the yield of my reaction using this compound consistently low?
Answer: Low yields can stem from several factors. A primary consideration is the stability of the starting material and the reaction conditions. This compound is susceptible to degradation and side reactions if not handled properly.
-
Moisture: The presence of water can lead to the formation of bromohydrin byproducts, consuming your starting material and complicating purification.[1] It is crucial to use anhydrous solvents and maintain a dry atmosphere (e.g., using a nitrogen or argon blanket) throughout the experiment.[1]
-
Temperature: Many reactions with this diol, particularly its synthesis via bromination, are temperature-sensitive. The bromination of 2-butene-1,4-diol is typically performed at low temperatures (0–5°C) to minimize side reactions like oxidation or over-bromination.[1] For subsequent reactions, the optimal temperature will depend on the specific transformation. Running small-scale trials at different temperatures can help identify the optimal conditions.
-
Purity of Starting Material: Ensure the this compound is of high purity. Impurities can interfere with the desired reaction.[2]
-
Reaction Time: Incomplete conversion due to insufficient reaction time can result in low yields. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).
Question: I am observing unexpected side products in my reaction. What are the likely causes and how can I minimize them?
Answer: The appearance of side products is often related to the bifunctional nature of this compound, which has two hydroxyl groups and two bromine atoms.[1][2]
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Intramolecular Reactions: The vicinal hydroxyl and bromo groups can undergo intramolecular reactions to form cyclic ethers or other byproducts.[1] This is more likely to occur under certain pH conditions or at elevated temperatures.
-
Over-bromination: During the synthesis of the diol from 2-butene-1,4-diol, adding an excess of bromine or running the reaction at a higher temperature can lead to over-bromination.[1]
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Elimination Reactions: Under basic conditions, elimination reactions can occur to form alkenes. The choice of base and reaction temperature is critical to minimize this side reaction.
-
Stereochemistry: The stereochemistry of the starting material is crucial for the desired product's stereochemistry.[1] Ensure you are using the correct stereoisomer.
To minimize side products, carefully control the reaction stoichiometry, temperature, and reaction time. The use of appropriate protecting groups for the hydroxyl functions can also prevent unwanted side reactions.
Question: What are the best practices for the purification of reaction products derived from this compound?
Answer: Purification can be challenging due to the polarity of the diol and its derivatives.
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A solvent system with a gradient of increasing polarity (e.g., hexane/ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical and may require some experimentation.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities. Ensure the product is sufficiently soluble in the organic phase.
It is advisable to monitor the purification process using TLC or another suitable analytical method to ensure efficient separation.
Frequently Asked Questions (FAQs)
What is the chemical structure and key properties of this compound?
This compound has the molecular formula C4H8Br2O2.[3][4] It is a vicinal dibrominated diol, meaning the bromine atoms are on adjacent carbon atoms, and it has hydroxyl groups at the 1 and 4 positions.[1] The stereochemistry is defined as (2S,3S).[3][4]
| Property | Value |
| Molecular Formula | C4H8Br2O2[3][4] |
| Molecular Weight | 247.91 g/mol [3][4] |
| Appearance | Colorless to pale yellow solid or viscous liquid[2] |
| Solubility | Soluble in polar organic solvents like methanol, DMSO, and acetone; slightly soluble in water.[2] |
How should I store and handle this compound?
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5] It should be protected from moisture and light.[2] Recommended storage temperature is 2-8°C.[6]
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Handling: Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[2] Handle in a well-ventilated environment to avoid inhalation of dust or vapors.[2] Avoid contact with skin and eyes.[2]
What are the common applications of this compound?
This compound is a versatile intermediate in organic synthesis, particularly for the preparation of:
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Macrocyclic and heterocyclic compounds for pharmaceutical research and development.[2]
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Polyfunctionalized intermediates and specialty polymers.[2]
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Chiral compounds, leveraging its defined stereochemistry.[7]
Experimental Protocols
Synthesis of this compound from cis-2-Butene-1,4-diol
This protocol is based on the electrophilic addition of bromine to an alkene, which proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of the bromine atoms.[1]
Materials:
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cis-2-Butene-1,4-diol
-
Bromine
-
Dichloromethane (anhydrous)
-
Sodium thiosulfate solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
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Anhydrous magnesium sulfate
Procedure:
-
Dissolve cis-2-butene-1,4-diol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the cooled solution with vigorous stirring. The addition rate should be controlled to maintain the reaction temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes.
-
Quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Condition |
| Starting Material | cis-2-Butene-1,4-diol |
| Reagent | Bromine |
| Solvent | Dichloromethane (anhydrous)[1] |
| Temperature | 0-5°C[1] |
| Typical Yield | 68-72%[1] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | 76818-94-5 | Benchchem [benchchem.com]
- 2. 2,3-dibromobutane-1,4-diol - SRIRAMCHEM [sriramchem.com]
- 3. This compound | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2S,3S)-2,3-dibromobutane-1,4-diol | C4H8Br2O2 | CID 6999902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. trans-2,3-Dibromo-2-butene-1,4-diol(3234-02-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
Improving enantiomeric excess in (2s,3s)-1,4-Dibromobutane-2,3-diol synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of (2s,3s)-1,4-Dibromobutane-2,3-diol, with a focus on improving enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for the asymmetric synthesis of this compound?
A1: The Sharpless asymmetric dihydroxylation is a highly effective and widely used method for the enantioselective preparation of 1,2-diols from prochiral olefins.[1] For the synthesis of this compound, the recommended starting material is cis-1,4-dibromo-2-butene. The use of AD-mix-β, which contains the chiral ligand (DHQD)2PHAL, will stereoselectively yield the desired (2s,3s) enantiomer.[2]
Q2: How does the Sharpless asymmetric dihydroxylation work?
A2: The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to create a chiral environment. The alkene coordinates to the osmium center, and the chiral ligand directs the subsequent syn-dihydroxylation to one face of the double bond, resulting in a high enantiomeric excess of one of the diol enantiomers. A stoichiometric co-oxidant, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium tetroxide, allowing it to be used in catalytic amounts.[2][3]
Q3: What are the key reagents in the Sharpless asymmetric dihydroxylation?
A3: The key reagents are commercially available as pre-packaged mixtures called AD-mix-α and AD-mix-β.[4] These mixtures contain:
-
Osmium Catalyst: Typically potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) as a source of Osmium Tetroxide (OsO₄).
-
Chiral Ligand: (DHQ)₂PHAL in AD-mix-α or (DHQD)₂PHAL in AD-mix-β.
-
Stoichiometric Oxidant: Potassium ferricyanide (K₃Fe(CN)₆).
-
Base: Potassium carbonate (K₂CO₃) to maintain an optimal pH.[5]
Q4: How can I determine the enantiomeric excess (ee) of my product?
A4: The most common method for determining the enantiomeric excess of chiral diols is through chiral High-Performance Liquid Chromatography (HPLC).[6] This technique uses a chiral stationary phase to separate the two enantiomers, and the ratio of their peak areas in the chromatogram is used to calculate the ee. Other methods include derivatization with a chiral agent followed by analysis using standard chromatography (GC or HPLC) or NMR spectroscopy.
Troubleshooting Guide
Low enantiomeric excess is a common issue in asymmetric synthesis. The following guide addresses potential causes and solutions for improving the ee in the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | Incorrect AD-mix: Using AD-mix-α will produce the (2r,3r) enantiomer. | Ensure you are using AD-mix-β to obtain the desired (2s,3s) enantiomer. |
| Reaction temperature is too high: Higher temperatures can decrease enantioselectivity. | Maintain the reaction temperature at 0°C or lower. For some substrates, temperatures as low as -20°C may be beneficial. | |
| Incorrect pH: The reaction is sensitive to pH, and deviation from the optimal range can reduce ee. | The AD-mix contains potassium carbonate to buffer the solution. Ensure all reagents are added as specified in the protocol. For electron-deficient olefins, a slightly acidic pH may accelerate the reaction.[2] | |
| Low concentration of chiral ligand: A secondary, less selective catalytic cycle can occur if the ligand concentration is too low, leading to a decrease in ee.[2] | Use the recommended amount of AD-mix for the scale of your reaction. For particularly challenging substrates, increasing the amount of the chiral ligand may be beneficial. | |
| Impure starting material: Impurities in the cis-1,4-dibromo-2-butene can interfere with the catalyst and reduce enantioselectivity. | Purify the starting material before use, for example, by recrystallization. | |
| Low or No Reaction Conversion | Inactive catalyst: The osmium tetroxide catalyst may have degraded. | Use fresh AD-mix or a fresh source of potassium osmate. |
| Poorly soluble substrate: The starting material may not be sufficiently soluble in the reaction solvent. | The standard solvent system is a 1:1 mixture of t-butanol and water. If solubility is an issue, the use of co-solvents like THF or DMF can be explored, but their effect on ee should be evaluated. | |
| Insufficient reaction time: The reaction may not have gone to completion. | Monitor the reaction by TLC or another suitable method to determine the optimal reaction time. | |
| Formation of Side Products | Over-oxidation: The diol product can be further oxidized under the reaction conditions. | Use the stoichiometric amount of the co-oxidant and monitor the reaction progress to avoid prolonged reaction times. |
| Reaction with impurities: Impurities in the starting material or solvents can lead to the formation of side products. | Ensure high purity of all reagents and solvents. |
Experimental Protocols
Preparation of cis-1,4-dibromo-2-butene (Starting Material)
cis-1,4-Dibromo-2-butene can be prepared by the bromination of 1,3-butadiene. It is crucial to use the cis-isomer for the subsequent asymmetric dihydroxylation to obtain the desired syn-diol.
Procedure:
-
In a reaction vessel, dissolve 1,3-butadiene in a suitable solvent such as chloroform.
-
Cool the solution to below -10°C.
-
Slowly add a solution of bromine in the same solvent, maintaining the temperature below -15°C.
-
After the addition is complete, allow the reaction to stir for a short period.
-
Remove the solvent and any unreacted 1,3-butadiene under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent like petroleum ether to yield cis-1,4-dibromo-2-butene.[7]
Sharpless Asymmetric Dihydroxylation of cis-1,4-dibromo-2-butene
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
cis-1,4-dibromo-2-butene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, can accelerate the reaction)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) to a 1:1 mixture of tert-butanol and water (approximately 5 mL of each per 1 mmol of alkene).
-
Stir the mixture at room temperature until the solids are dissolved, resulting in a clear, two-phase solution.
-
Cool the mixture to 0°C in an ice bath.
-
If using, add methanesulfonamide (1 equivalent) to the cooled mixture.
-
Add cis-1,4-dibromo-2-butene (1 equivalent) to the vigorously stirred mixture.
-
Continue stirring at 0°C and monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, quench the reaction by adding solid sodium sulfite (approximately 1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification of this compound
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Determination of Enantiomeric Excess by Chiral HPLC
The enantiomeric excess of the purified product should be determined by chiral HPLC.
Example HPLC Conditions (may require optimization):
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm).
The retention times of the two enantiomers will differ, and the ee can be calculated from the peak areas.
Visualizing the Process
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and analysis of this compound.
Caption: Workflow for the synthesis of this compound.
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
This diagram illustrates the key steps in the catalytic cycle of the Sharpless asymmetric dihydroxylation.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Factors Influencing Enantiomeric Excess
This diagram shows the logical relationships between key experimental parameters and the resulting enantiomeric excess.
References
- 1. researchgate.net [researchgate.net]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. CN103539629A - Preparation method of 1, 4-dibromo-2-butene - Google Patents [patents.google.com]
Technical Support Center: Synthesis of (2s,3s)-1,4-Dibromobutane-2,3-diol
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the reaction condition refinement of (2s,3s)-1,4-Dibromobutane-2,3-diol synthesis. It includes troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the stereoselective synthesis of this compound?
A1: The most common and cost-effective chiral starting material for the synthesis of this compound is L-tartaric acid.[1][2] This readily available chiron allows for the unambiguous setting of the two stereocenters in the target molecule.[2]
Q2: What is the general synthetic strategy for preparing this compound from L-tartaric acid?
A2: The general strategy involves a multi-step process that begins with the protection of the diol functionality of L-tartaric acid, followed by reduction of the carboxylic acids, deprotection, and finally, bromination of the resulting diol. A common intermediate is 2,3-O-isopropylidene-L-threitol.[1]
Q3: What are the critical factors for achieving high stereoselectivity in this synthesis?
A3: Maintaining the stereointegrity of the chiral centers derived from L-tartaric acid throughout the reaction sequence is critical. This involves using reaction conditions that do not cause epimerization. The bromination step, which proceeds via a cyclic bromonium ion intermediate, results in anti-addition of the bromine atoms, and its stereochemical outcome is crucial.[3]
Q4: What are the potential side products in this reaction?
A4: Potential side products can arise from incomplete reactions at each step, such as mono-brominated species. Over-bromination is also a possibility. If aqueous conditions are not carefully controlled during bromination, the formation of bromohydrin byproducts can occur.
Q5: What purification methods are recommended for the final product?
A5: The final product, this compound, is a solid.[4] Purification can be achieved through recrystallization, typically using a solvent like absolute ethanol.[5] For intermediates that are oils or liquids, fractional distillation under vacuum or column chromatography are common purification techniques.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 2,3-O-isopropylidene-L-threitol | - Incomplete reaction during the initial protection and esterification. - Inefficient reduction of the dimethyl tartrate intermediate. | - Ensure complete removal of water during the formation of the isopropylidene acetal by using a Dean-Stark trap or by azeotropic distillation. - Use a sufficient excess of the reducing agent (e.g., lithium aluminum hydride) and ensure anhydrous reaction conditions.[1] |
| Presence of impurities in the final product after bromination | - Incomplete bromination leading to starting material carryover. - Formation of side products such as mono-brominated or over-brominated compounds. - Presence of bromohydrin byproducts due to residual water. | - Monitor the reaction progress by TLC or GC to ensure complete consumption of the starting diol. - Carefully control the stoichiometry of the brominating agent. - Conduct the bromination under strictly anhydrous conditions using a dry solvent like dichloromethane. |
| Loss of stereochemical purity | - Epimerization at the chiral centers due to harsh reaction conditions (e.g., strong base or high temperatures). - Non-stereoselective bromination. | - Employ mild reaction conditions, particularly during protection and deprotection steps. - Utilize brominating agents known to favor stereoselective anti-addition. |
| Difficulty in isolating the final product | - The product may be an oil if impure. - The product may be highly soluble in the workup solvent. | - Ensure high purity of the final product to encourage crystallization. - After aqueous workup, thoroughly extract the product with a suitable organic solvent and dry the organic layers before solvent removal. |
Experimental Protocols
Key Synthesis Steps from L-Tartaric Acid
This protocol is adapted from established procedures for the synthesis of L-threitol derivatives from L-tartaric acid.[1][2]
Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine L-tartaric acid, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Warm the mixture gently until a homogeneous solution is obtained.
-
Add cyclohexane and heat to reflux to remove acetone and methanol as azeotropes.
-
After cooling, neutralize the acid catalyst with anhydrous potassium carbonate.
-
Remove volatile materials under reduced pressure and purify the resulting oil by fractional distillation under vacuum.
Step 2: Synthesis of 2,3-Di-O-isopropylidene-L-threitol
-
In a dry, three-necked round-bottomed flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LAH) in an anhydrous ether solvent (e.g., diethyl ether or THF).
-
Cool the LAH suspension to 0°C.
-
Slowly add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate in the same anhydrous solvent to the LAH suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux to ensure complete reduction.
-
Cool the reaction mixture to 0°C and cautiously quench the excess LAH by the sequential addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting solids and thoroughly wash with an ether solvent.
-
Dry the combined filtrate and washings over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.
Step 3: Deprotection to form L-threitol
-
Dissolve the 2,3-di-O-isopropylidene-L-threitol in a suitable solvent (e.g., methanol).
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.
-
Neutralize the acid with a base (e.g., sodium bicarbonate).
-
Remove the solvent under reduced pressure to yield L-threitol.
Step 4: Bromination to this compound
-
Dissolve L-threitol in an anhydrous solvent such as dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a solution of a brominating agent (e.g., bromine or N-bromosuccinimide with a catalyst) in the same solvent.
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Data Presentation
Table 1: Summary of Reaction Parameters for Key Intermediates
| Intermediate | Starting Materials | Solvent | Key Reagents | Temperature (°C) | Typical Yield (%) | Reference |
| Dimethyl 2,3-O-isopropylidene-L-tartrate | L-tartaric acid, 2,2-dimethoxypropane | Methanol, Cyclohexane | p-toluenesulfonic acid | Reflux | 85-92 | [1] |
| 2,3-Di-O-isopropylidene-L-threitol | Dimethyl 2,3-O-isopropylidene-L-tartrate | Diethyl ether or THF | Lithium aluminum hydride | 0 to Reflux | High | [1] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈Br₂O₂ | [6] |
| Molecular Weight | 247.91 g/mol | [6] |
| Appearance | White crystalline solid | [5] |
| Melting Point | Not specified for (2s,3s) isomer; meso form melts at 82-84°C[3] |
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | 76818-94-5 | Benchchem [benchchem.com]
- 4. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102249861A - Preparation method of 2,3-dibromo-1,4-butylene glycol and product - Google Patents [patents.google.com]
- 6. This compound | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-Dibromobutane from Butane-2,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dibromobutane from butane-2,3-diol.
Frequently Asked Questions (FAQs)
Q1: What are the common alternative brominating agents for the synthesis of 2,3-dibromobutane from butane-2,3-diol?
A1: The primary alternative brominating agents for converting butane-2,3-diol to 2,3-dibromobutane are:
-
Phosphorus Tribromide (PBr₃): A classic and effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the chiral centers.[1]
-
Hydrobromic Acid (HBr): A strong acid that can protonate the hydroxyl groups, converting them into good leaving groups (water). This method may involve carbocation intermediates, especially with secondary alcohols, which can sometimes lead to rearrangements, although this is not a major concern for this specific substrate.
-
Appel Reaction Conditions (e.g., CBr₄/PPh₃ or NBS/PPh₃): This method utilizes triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS). It is a mild method that also proceeds through an Sₙ2 pathway, leading to inversion of stereochemistry.[1][2][3]
Q2: How does the stereochemistry of the starting butane-2,3-diol affect the stereochemistry of the resulting 2,3-dibromobutane?
A2: The stereochemical outcome is highly dependent on the chosen brominating agent and the stereoisomer of the starting diol (meso, (2R,3R), or (2S,3S)).
-
With PBr₃ and Appel Reaction (Sₙ2 mechanism): These reactions proceed with inversion of configuration at both stereocenters.
-
meso-butane-2,3-diol will yield the racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromobutane.
-
(2R,3R)-butane-2,3-diol will yield meso-2,3-dibromobutane.
-
(2S,3S)-butane-2,3-diol will also yield meso-2,3-dibromobutane.
-
-
With HBr (Sₙ1/Sₙ2 mixture): The reaction with HBr can be less stereospecific as it may involve a mix of Sₙ1 and Sₙ2 pathways, potentially leading to a mixture of stereoisomers. The exact composition can be influenced by reaction conditions.
Q3: What are the main side products to expect during the bromination of butane-2,3-diol?
A3: Potential side products include:
-
2-bromo-3-butanol: This results from incomplete reaction where only one of the two hydroxyl groups is substituted.
-
Butanone: Dehydration of the diol can occur under acidic conditions, followed by rearrangement.[4]
-
Tetrahydrofuran derivatives: Intramolecular cyclization can occur, especially under conditions that favor Sₙ1 reactions or when only one hydroxyl group is activated.
-
Triphenylphosphine oxide (TPPO): In the Appel reaction, this is a significant byproduct that needs to be removed during purification.[5]
Troubleshooting Guides
Issue 1: Low Yield of 2,3-Dibromobutane
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - PBr₃/Appel Reaction: Increase the reaction time or temperature moderately. Ensure the stoichiometry of the reagents is correct (a slight excess of the brominating agent may be necessary).- HBr: Ensure a sufficient concentration and excess of HBr. For less reactive diols, consider using a phase-transfer catalyst or microwave irradiation to enhance the reaction rate. |
| Volatilization of Product | The product, 2,3-dibromobutane, is volatile. Ensure that the reaction and workup are conducted in a well-sealed apparatus and that rotary evaporation is performed at a suitable temperature and pressure to avoid loss of product. |
| Side Reactions | - Dehydration/Rearrangement: Use milder reaction conditions. For instance, the Appel reaction is generally milder than using concentrated HBr.- Formation of Mono-bromide: Use a sufficient excess of the brominating agent and ensure adequate reaction time to drive the reaction to completion for both hydroxyl groups. |
| Difficult Purification | - PBr₃: Quench the reaction carefully with water or ice to hydrolyze any remaining PBr₃. Follow with a bicarbonate wash to remove acidic byproducts.- Appel Reaction: Triphenylphosphine oxide can be challenging to remove. It can often be precipitated from a nonpolar solvent like hexane or ether and removed by filtration. Alternatively, chromatography is effective.[5] |
Issue 2: Formation of Significant Amounts of Mono-brominated Product
| Possible Cause | Suggested Solution |
| Insufficient Brominating Agent | Ensure at least two equivalents of the brominating agent per equivalent of butane-2,3-diol are used to account for the two hydroxyl groups. A slight excess may be beneficial. |
| Short Reaction Time or Low Temperature | The second bromination step may be slower than the first. Increase the reaction time or temperature to ensure the reaction goes to completion. Monitor the reaction progress using TLC or GC to confirm the disappearance of the mono-brominated intermediate. |
| Steric Hindrance | While less of a concern for butane-2,3-diol, in more hindered diols, the second substitution can be significantly slower. More forcing conditions (higher temperature, longer time) may be required. |
Data Presentation: Comparison of Alternative Brominating Agents
| Brominating Agent | Typical Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Phosphorus Tribromide (PBr₃) | Solvent: Ether or CH₂Cl₂; Temperature: 0°C to reflux | 70-90 | High yields, predictable Sₙ2 stereochemistry, avoids carbocation rearrangements.[6] | Reagent is corrosive and reacts violently with water. Generates phosphorous acid as a byproduct. |
| Hydrobromic Acid (HBr) | 48% aqueous HBr, often with a co-solvent and heat (reflux). | 50-80 | Inexpensive reagent. | Can be less stereospecific, may require harsh conditions, and can lead to dehydration side products.[7] |
| Appel Reaction (CBr₄/PPh₃ or NBS/PPh₃) | Solvent: CH₂Cl₂ or THF; Temperature: 0°C to room temperature | 75-95 | Mild reaction conditions, high yields, predictable Sₙ2 stereochemistry.[2][8] | Stoichiometric amounts of triphenylphosphine oxide are produced, which can complicate purification. Carbon tetrabromide is toxic. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dibromobutane using Phosphorus Tribromide (PBr₃)
-
In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve butane-2,3-diol (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus tribromide (0.7 eq, as each PBr₃ can react with three alcohol molecules, though a slight excess relative to the stoichiometry for two hydroxyl groups is often used in practice, e.g., 0.4 eq per OH) dropwise with stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or gently reflux until the reaction is complete (monitor by TLC or GC).
-
Carefully pour the reaction mixture over crushed ice to quench the excess PBr₃.
-
Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain the crude 2,3-dibromobutane.
-
Purify the product by fractional distillation.
Protocol 2: Synthesis of 2,3-Dibromobutane using the Appel Reaction (NBS/PPh₃)
-
To a stirred solution of triphenylphosphine (2.2 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0°C, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise.
-
Stir the resulting slurry for 15-30 minutes at 0°C.
-
Add a solution of butane-2,3-diol (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, filter the mixture to remove the precipitated succinimide.
-
Concentrate the filtrate under reduced pressure.
-
Add hexane to the residue to precipitate the triphenylphosphine oxide. Filter to remove the solid.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation, and purify the resulting 2,3-dibromobutane by fractional distillation or column chromatography.
Visualizations
Caption: Workflow for the synthesis of 2,3-dibromobutane using PBr₃.
Caption: Stereochemical pathways for Sₙ2 bromination of butane-2,3-diol.
References
- 1. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. 2,3-Butanediol - Wikipedia [en.wikipedia.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Solved Synthesis of 2,3-dibromobutane from 2-butyne could be | Chegg.com [chegg.com]
- 7. Bromination reactions with hydrogen bromide (additions to alkenes/alkynes): Hydrogen bromide (3): Discussion series on bromination/iodination reactions 36 – Chemia [chemia.manac-inc.co.jp]
- 8. Appel Reaction [organic-chemistry.org]
Analysis and removal of impurities from (2s,3s)-1,4-Dibromobutane-2,3-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis and purification of (2s,3s)-1,4-Dibromobutane-2,3-diol.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurity is the meso diastereomer, (2R,3S)-1,4-dibromobutane-2,3-diol. This stereoisomer is often formed concurrently during synthesis. Other potential impurities can include unreacted starting materials, byproducts from side reactions such as the formation of bromohydrins if water is present, and residual solvents.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): To separate and quantify the (2s,3s) enantiomer from its meso diastereomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and confirm the structure of the main component and its byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the diastereomeric ratio and confirm the overall structure of the compound. Quantitative NMR (qNMR) can be used for accurate purity assessment against a certified internal standard.
Q3: What are the most effective methods for removing the meso diastereomer from this compound?
A3: The primary methods for purification are:
-
Recrystallization: This is often the most effective and scalable method for removing the meso diastereomer. The choice of solvent is critical for achieving good separation.
-
Flash Column Chromatography: This technique can be used to separate the diastereomers, particularly for smaller-scale purifications. Due to the polar nature of the diol, normal-phase chromatography on silica gel with a polar eluent system is typically employed.
II. Troubleshooting Guides
A. Analytical Challenges
| Problem | Possible Causes | Solutions |
| Poor separation of diastereomers in Chiral HPLC. | 1. Inappropriate chiral stationary phase (CSP). 2. Mobile phase composition is not optimal. 3. Column temperature is not optimized. 4. Co-elution with other impurities. | 1. Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). 2. Adjust the ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). The addition of a small amount of an acidic or basic modifier may improve peak shape. 3. Vary the column temperature to enhance selectivity. 4. Use a complementary analytical technique like GC-MS or NMR to identify the co-eluting impurity. |
| Inaccurate quantification of diastereomeric ratio by NMR. | 1. Poor signal-to-noise ratio. 2. Overlapping signals of the diastereomers. 3. Incorrect integration of peaks. | 1. Increase the number of scans and ensure the sample concentration is adequate. 2. Use a higher field strength NMR spectrometer. Consider using a chiral derivatizing agent to create new diastereomeric derivatives with better-resolved signals. 3. Carefully select non-overlapping signals for integration and ensure proper phasing and baseline correction. |
| Thermal degradation of the compound in GC-MS. | 1. High injection port temperature. 2. Active sites in the GC liner or column. | 1. Lower the injection port temperature and use a pulsed splitless or cool on-column injection technique. 2. Use a deactivated liner and a column suitable for the analysis of polar, thermally labile compounds. Derivatization of the hydroxyl groups can also improve thermal stability. |
B. Purification Challenges
| Problem | Possible Causes | Solutions |
| Low recovery after recrystallization. | 1. The compound is too soluble in the chosen solvent at low temperatures. 2. The cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter. 3. Insufficient amount of solvent used, causing premature crystallization. | 1. Select a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A co-solvent system (a "good" solvent and a "poor" solvent) can be effective. 2. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of larger, purer crystals. 3. Ensure enough solvent is used to fully dissolve the compound at the boiling point of the solvent. |
| Meso impurity remains after recrystallization. | 1. The solubility difference between the (2s,3s) and meso diastereomers is not significant in the chosen solvent. 2. Co-crystallization of the diastereomers. | 1. Screen a variety of solvents or solvent mixtures to find a system that maximizes the solubility difference. 2. Perform multiple recrystallizations. Seeding the solution with pure (2s,3s) crystals may help to induce selective crystallization. |
| Poor separation of diastereomers by flash chromatography. | 1. Inappropriate stationary phase or eluent system. 2. Column overloading. 3. Improper column packing. | 1. Use a high-purity silica gel. Screen different eluent systems with varying polarity (e.g., ethyl acetate/hexane, dichloromethane/methanol). A shallow gradient elution may be necessary. 2. Reduce the amount of crude material loaded onto the column. 3. Ensure the column is packed uniformly to prevent channeling. |
III. Experimental Protocols
A. Chiral HPLC Analysis of Diastereomeric Purity
-
Column: A chiral stationary phase column, such as a polysaccharide-based column (e.g., Chiralpak AD-H or Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol or ethanol. The exact ratio should be optimized for the specific column and system, but a starting point could be 90:10 (v/v) hexane:isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the chromatogram for the elution of the two diastereomers. The (2s,3s) and meso isomers should have different retention times.
-
Calculate the diastereomeric ratio by integrating the peak areas of the two isomers.
-
B. GC-MS Analysis for Impurity Profiling
-
Column: A low-bleed, mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Splitless injection of 1 µL of a sample solution in a suitable solvent like dichloromethane.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Procedure:
-
Prepare a dilute solution of the sample.
-
Inject the sample into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectra to identify the main component and any impurities.
-
C. NMR Spectroscopy for Diastereomeric Ratio Determination
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard (for qNMR): A certified internal standard with a known purity and signals that do not overlap with the analyte, such as 1,4-bis(trimethylsilyl)benzene.
-
Procedure:
-
Accurately weigh the sample and the internal standard (if performing qNMR) and dissolve in the deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic signals for the methine protons (CH-OH) and the methylene protons (CH₂-Br) for both the (2s,3s) and meso diastereomers. These signals are expected to have slightly different chemical shifts and/or coupling constants.
-
Integrate the well-resolved signals corresponding to each diastereomer to determine the diastereomeric ratio.
-
For qNMR, compare the integral of a known proton signal from the analyte with that of the internal standard to calculate the absolute purity.
-
D. Purification by Recrystallization
-
Solvent Selection: Screen for a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, water) can be effective.
-
Procedure:
-
Dissolve the crude material in a minimal amount of the hot solvent.
-
If using a co-solvent system, dissolve in the good solvent and then add the poor solvent dropwise until the solution becomes slightly cloudy. Reheat to obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the recrystallized material using one of the analytical methods described above. Repeat the recrystallization if necessary.
-
IV. Data Presentation
Table 1: Hypothetical Diastereomeric Purity Before and After Purification
| Purification Method | Initial Diastereomeric Ratio (2s,3s : meso) | Final Diastereomeric Ratio (2s,3s : meso) |
| Recrystallization (Ethanol/Water) | 85 : 15 | 98 : 2 |
| Flash Chromatography (EtOAc/Hexane) | 85 : 15 | 95 : 5 |
V. Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Logical troubleshooting flow for addressing impurities.
Technical Support Center: Scaling Up the Synthesis of (2s,3s)-1,4-Dibromobutane-2,3-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of (2s,3s)-1,4-Dibromobutane-2,3-diol. The information is presented in a question-and-answer format to directly address potential issues, alongside detailed experimental protocols and data.
Troubleshooting and FAQs
General Questions
-
Q1: What is the most reliable and scalable starting material for the stereoselective synthesis of this compound?
-
A1: For a reliable and scalable stereoselective synthesis, L-tartaric acid is the recommended starting material. This readily available and inexpensive chiral precursor ensures the desired (2s,3s) stereochemistry in the final product through a series of well-established transformations.
-
-
Q2: What are the key stages in the synthesis of this compound from L-tartaric acid?
-
A2: The synthesis involves a multi-step process:
-
Protection of the diol of L-tartaric acid, typically as an acetonide.
-
Reduction of the dicarboxylic acid to a diol.
-
Dibromination of the primary hydroxyl groups.
-
Deprotection to yield the final product.
-
-
Troubleshooting Specific Issues
-
Q3: During the reduction of the tartrate derivative with Lithium Aluminum Hydride (LAH), the reaction is very exothermic and difficult to control on a larger scale. How can this be managed?
-
A3: To manage the exothermicity of the LAH reduction at scale, several precautions should be taken:
-
Slow Addition: Add the tartrate derivative solution to the LAH suspension dropwise at a controlled rate.
-
Efficient Cooling: Use an efficient cooling bath (e.g., an ice-salt or dry ice/acetone bath) to maintain the reaction temperature below 0 °C.
-
Good Agitation: Ensure vigorous stirring to prevent localized heating.
-
Reverse Addition: For very large scales, consider adding the LAH suspension to the tartrate solution at a low temperature.
-
-
-
Q4: The dibromination step using PPh₃/CBr₄ (Appel reaction) results in low yields and the formation of numerous byproducts. What are the likely causes and solutions?
-
A4: Low yields and byproduct formation in the Appel reaction can be attributed to several factors:
-
Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The presence of water can lead to the formation of triphenylphosphine oxide and reduce the yield of the desired product.
-
Stoichiometry: Precise stoichiometry of PPh₃ and CBr₄ is crucial. An excess of either reagent can lead to side reactions.
-
Temperature Control: The reaction should be performed at low temperatures (typically 0 °C to room temperature) to minimize side reactions.
-
Alternative Brominating Agents: Consider using N-Bromosuccinimide (NBS) in combination with triphenylphosphine, which can sometimes offer cleaner reactions.
-
-
-
Q5: During the deprotection of the acetonide group, I am observing some degradation of the final product. How can this be prevented?
-
A5: Product degradation during deprotection is often due to harsh acidic conditions or prolonged reaction times. To mitigate this:
-
Mild Acidic Conditions: Use milder acidic conditions, such as aqueous acetic acid or a catalytic amount of a strong acid like HCl in a suitable solvent (e.g., methanol or THF/water).
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or GC to determine the optimal reaction time and avoid overexposure to acid.
-
Temperature: Perform the deprotection at room temperature or slightly below to minimize degradation.
-
-
-
Q6: How can I effectively purify the final product, this compound, on a large scale?
-
A6: Large-scale purification can be challenging. A combination of techniques is often most effective:
-
Crystallization: If the product is a solid, crystallization is the most effective method for large-scale purification. Experiment with different solvent systems to find optimal conditions.
-
Column Chromatography: While less ideal for very large quantities, flash column chromatography using silica gel can be used. Optimize the solvent system to achieve good separation from impurities.
-
Distillation: If the product is a liquid with a suitable boiling point, vacuum distillation can be an effective purification method.[1]
-
-
Data Presentation
| Step | Reactant | Reagent(s) | Solvent | Typical Yield | Key Parameters to Control |
| 1. Acetonide Protection | L-Tartaric Acid | 2,2-Dimethoxypropane, p-TsOH | Methanol/Cyclohexane | 85-95% | Anhydrous conditions, efficient removal of acetone/methanol azeotrope. |
| 2. Reduction | Dimethyl 2,3-O-isopropylidene-L-tartrate | Lithium Aluminum Hydride (LAH) | Diethyl ether or THF | 80-90% | Low temperature (-10 to 0 °C), slow addition, vigorous stirring. |
| 3. Dibromination | 2,3-O-isopropylidene-L-threitol | PPh₃, CBr₄ (or NBS) | Dichloromethane (DCM) or Acetonitrile | 70-85% | Anhydrous conditions, low temperature (0 °C), precise stoichiometry. |
| 4. Deprotection | (4s,5s)-4,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxolane | Aqueous Acetic Acid or cat. HCl | THF/Water | 90-98% | Mild acidic conditions, reaction monitoring, controlled temperature. |
Experimental Protocols
1. Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate
This procedure is adapted from a known method.[2]
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of L-tartaric acid (100 g, 0.67 mol), 2,2-dimethoxypropane (150 mL, 1.22 mol), and p-toluenesulfonic acid monohydrate (0.5 g) in methanol (50 mL) and cyclohexane (400 mL) is heated to reflux.
-
The acetone-methanol/cyclohexane azeotrope is collected in the Dean-Stark trap.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature, and the catalyst is neutralized with anhydrous potassium carbonate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield dimethyl 2,3-O-isopropylidene-L-tartrate as a colorless oil.
2. Synthesis of 2,3-O-isopropylidene-L-threitol
-
A suspension of Lithium Aluminum Hydride (LAH) (30 g, 0.79 mol) in anhydrous diethyl ether (500 mL) is prepared in a three-necked flask under a nitrogen atmosphere and cooled to 0 °C.
-
A solution of dimethyl 2,3-O-isopropylidene-L-tartrate (120 g, 0.55 mol) in anhydrous diethyl ether (300 mL) is added dropwise to the LAH suspension, maintaining the temperature below 5 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 2 hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water (30 mL), 15% aqueous NaOH (30 mL), and water (90 mL).
-
The resulting white precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield 2,3-O-isopropylidene-L-threitol as a colorless oil, which can often be used in the next step without further purification.
3. Synthesis of (4s,5s)-4,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxolane
-
To a solution of triphenylphosphine (172 g, 0.66 mol) in anhydrous dichloromethane (800 mL) at 0 °C under a nitrogen atmosphere, a solution of carbon tetrabromide (218 g, 0.66 mol) in anhydrous dichloromethane (400 mL) is added dropwise.
-
A solution of 2,3-O-isopropylidene-L-threitol (88 g, 0.55 mol) in anhydrous dichloromethane (200 mL) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction mixture is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the product as a colorless oil.
4. Synthesis of this compound
-
A solution of (4s,5s)-4,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxolane (100 g, 0.35 mol) in a mixture of tetrahydrofuran (500 mL) and 1 M aqueous HCl (100 mL) is stirred at room temperature for 4-6 hours.
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
The reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate (3 x 200 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield this compound as a white solid.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Validation & Comparative
(2S,3S)-1,4-Dibromobutane-2,3-diol: A Comparative Guide for Chiral Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral synthon is a critical decision that profoundly influences the stereochemical outcome and overall efficiency of a synthetic route. This guide provides a comparative analysis of (2S,3S)-1,4-Dibromobutane-2,3-diol against other established chiral synthons, focusing on their applications in asymmetric synthesis. While this compound presents a structurally intriguing C4 chiral building block, a comprehensive review of available literature indicates a notable scarcity of its specific applications and corresponding experimental performance data in comparison to more widely utilized chiral synthons.
Overview of this compound
This compound is a bifunctional molecule featuring two stereogenic centers with a syn relationship between the hydroxyl groups. The presence of two primary bromide functionalities offers potential for various nucleophilic substitution reactions, making it a candidate for the synthesis of more complex chiral molecules.
Synthesis: The synthesis of 2,3-dibromobutane-1,4-diol stereoisomers is typically achieved through the bromination of 2-butene-1,4-diol.[1] The stereochemical outcome of this reaction is dependent on the geometry of the starting alkene and the reaction conditions.
While the synthesis of this class of compounds is established, detailed reports on the specific application of the (2S,3S) isomer as a chiral auxiliary or starting material in asymmetric synthesis are limited in the reviewed literature. This lack of data prevents a direct, data-driven comparison with other chiral synthons in terms of reaction yields, enantiomeric excess (ee), and diastereoselectivity (de).
Established Chiral Synthons for Diol Synthesis
In contrast to the limited data for this compound, a wealth of information exists for other chiral synthons commonly employed in the synthesis of chiral diols and other stereochemically rich molecules. These alternatives have well-documented performance across a wide range of transformations.
1. Tartaric Acid Derivatives: Diethyl tartrate (DET) and diisopropyl tartrate (DIPT) are arguably among the most famous and widely used chiral synthons. They are cornerstones of the Sharpless Asymmetric Epoxidation and Dihydroxylation reactions, which provide reliable and highly enantioselective methods for the synthesis of chiral epoxides and diols from prochiral allylic alcohols and alkenes, respectively.
2. BINOL and Derivatives: 2,2'-dihydroxy-1,1'-binaphthyl (BINOL) and its derivatives are C2-symmetric chiral diols that have found extensive use as chiral ligands and catalysts in a vast array of asymmetric transformations.[2] These include reductions, alkylations, and Diels-Alder reactions, often affording products with excellent enantioselectivity.
3. Mannitol and Sorbitol Derivatives: These sugar-based chiral synthons provide a readily available and inexpensive source of chirality. They can be chemically modified to generate a diverse range of chiral building blocks for the synthesis of natural products and pharmaceuticals.
Comparative Performance Data (Hypothetical)
Due to the lack of specific experimental data for this compound in asymmetric synthesis, a direct quantitative comparison is not feasible. However, to illustrate the type of data required for such a comparison, the following table presents a hypothetical scenario comparing its potential performance in a nucleophilic substitution reaction with a well-established tartrate-derived synthon.
Table 1: Hypothetical Comparison of Chiral Synthons in a Nucleophilic Substitution
| Chiral Synthon | Reaction Type | Substrate | Nucleophile | Product | Yield (%) | ee (%) | Reference |
| This compound | SN2 Displacement | Synthon | Sodium Azide | (2S,3S)-1,4-Diazidobutane-2,3-diol | Data Not Available | Data Not Available | - |
| (2R,3R)-Diethyl Tartrate derivative | Epoxide Ring Opening | Stilbene Oxide | Benzylamine | (1R,2R)-1,2-Diphenyl-2-(benzylamino)ethanol | 95 | >99 | [Representative Literature] |
This table is for illustrative purposes only. The data for this compound is hypothetical due to the absence of published experimental results.
Experimental Protocols
Example Protocol: Sharpless Asymmetric Epoxidation
-
To a stirred solution of powdered 4Å molecular sieves (0.5 g) in dry CH₂Cl₂ (30 mL) at -20 °C is added L-(+)-diethyl tartrate (0.6 mL, 3.5 mmol).
-
Titanium(IV) isopropoxide (0.5 mL, 1.7 mmol) is then added, followed by the allylic alcohol (10 mmol).
-
After stirring for 30 minutes, a 2.0 M solution of tert-butyl hydroperoxide in toluene (10 mL, 20 mmol) is added dropwise.
-
The reaction mixture is stirred at -20 °C for 4 hours and then quenched by the addition of water (5 mL).
-
The mixture is warmed to room temperature and filtered through Celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the chiral epoxide.
Logical Workflow for Chiral Synthon Selection
The process of selecting a chiral synthon for a specific synthetic target involves several key considerations. The following diagram illustrates a logical workflow for this decision-making process.
References
Determining the Enantiomeric Purity of (2S,3S)-1,4-Dibromobutane-2,3-diol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical step in the characterization of chiral molecules such as (2S,3S)-1,4-Dibromobutane-2,3-diol. This guide provides a comparative overview of three common analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral derivatizing agent, Chiral Gas Chromatography (GC), and Chiral High-Performance Liquid Chromatography (HPLC). Each method's principles, experimental protocols, and performance metrics are detailed to aid in selecting the most suitable approach for a given research need.
Method Comparison
The choice of analytical method for determining the enantiomeric purity of this compound depends on factors such as available instrumentation, sample throughput requirements, and the need for method validation. The following table summarizes the key performance characteristics of the three techniques discussed in this guide.
| Feature | NMR with Chiral Derivatizing Agent | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Formation of diastereomers with distinct NMR signals | Differential interaction with a chiral stationary phase in the gas phase | Differential interaction with a chiral stationary phase in the liquid phase |
| Sample Preparation | Derivatization required | Derivatization to a volatile analyte often necessary | Direct injection or minimal sample preparation |
| Instrumentation | NMR Spectrometer | Gas Chromatograph with FID or MS detector | HPLC system with a chiral column and UV or other suitable detector |
| Analysis Time | Rapid (derivatization and measurement can be under 30 minutes) | Moderate (typically 15-40 minutes per sample) | Moderate to Long (typically 10-60 minutes per sample) |
| Resolution | Dependent on the chemical shift difference of diastereomeric signals | High, capable of baseline separation | High, capable of baseline separation |
| Sensitivity | Lower, requires more sample | High, suitable for trace analysis | High, suitable for trace analysis |
| Quantitative Accuracy | Good, based on signal integration | Excellent, with proper calibration | Excellent, with proper calibration |
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below. These protocols are based on established methods for similar chiral diols and can be adapted for this compound.
NMR Spectroscopy with 2-Formylphenylboronic Acid
This method relies on the reaction of the chiral diol with 2-formylphenylboronic acid and an enantiopure amine to form diastereomeric iminoboronate esters.[1][2][3][4] These diastereomers exhibit distinct signals in the ¹H NMR spectrum, allowing for the determination of their ratio through integration.
Protocol:
-
To a solution of this compound (approximately 5 mg) in 0.6 mL of CDCl₃ in an NMR tube, add 1.1 equivalents of 2-formylphenylboronic acid.
-
Add 1.1 equivalents of an enantiopure chiral amine, such as (S)-(-)-α-methylbenzylamine.
-
Gently shake the NMR tube to mix the reagents. The reaction to form the diastereomeric iminoboronate esters is typically complete within 15 minutes at room temperature.
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify the well-resolved signals corresponding to the two diastereomers (e.g., imine protons or methine protons of the diol backbone).
-
Integrate the signals for each diastereomer. The ratio of the integrals directly corresponds to the enantiomeric ratio of the diol.
Chiral Gas Chromatography (GC)
For GC analysis, the diol is typically derivatized to increase its volatility. A common approach is the formation of trifluoroacetyl esters, which are then separated on a chiral GC column.[5][6]
Protocol:
-
Derivatization: In a small vial, dissolve approximately 1 mg of this compound in 200 µL of anhydrous dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride and 10 µL of pyridine.
-
Seal the vial and heat at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent and excess reagents under a gentle stream of nitrogen.
-
Redissolve the residue in 1 mL of hexane for GC analysis.
-
GC Analysis:
-
Column: Astec® CHIRALDEX™ G-TA, 30 m x 0.25 mm I.D., 0.12 µm film thickness.
-
Oven Program: 90°C initial temperature, hold for 2 minutes, then ramp to 150°C at 5°C/min.
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
The two enantiomers will elute at different retention times. The enantiomeric purity is calculated from the peak areas of the two enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC allows for the direct separation of enantiomers without derivatization, although method development to find a suitable chiral stationary phase and mobile phase is often required. Based on the analysis of similar diols, a Pirkle-type chiral column could be effective.[7][8][9]
Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.
-
HPLC Analysis:
-
Column: (S,S)-Whelk-O 1, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of hexane and ethanol. The optimal ratio needs to be determined empirically, starting with a 90:10 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
The two enantiomers will be separated and detected as distinct peaks. The enantiomeric purity is determined by comparing the peak areas.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
References
- 1. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. GC Analysis of 1,2-Alkyldiol Enantiomers (O-Trifluoroacetyl Derivatives) on Astec® CHIRALDEX™ G-TA suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 6. gcms.cz [gcms.cz]
- 7. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Spectroscopic Confirmation of (2S,3S)-1,4-Dibromobutane-2,3-diol Stereochemistry: A Comparative Guide
A comprehensive spectroscopic confirmation of the (2S,3S) stereoisomer of 1,4-dibromobutane-2,3-diol remains elusive in publicly available scientific literature. While the synthesis and properties of its diastereomers, the meso and the racemic mixture of (2R,3R) and (2S,3S), are documented, detailed experimental data specifically isolating and characterizing the (2S,3S) enantiomer is not readily accessible. This guide, therefore, outlines the established principles and methodologies that would be employed for such a confirmation and provides a comparative framework based on available data for related compounds and stereoisomers.
The definitive determination of the absolute configuration of a chiral molecule like (2S,3S)-1,4-dibromobutane-2,3-diol relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. These methods provide detailed information about the connectivity of atoms and their spatial arrangement.
Comparison of Spectroscopic Methods for Stereochemical Analysis
| Spectroscopic Technique | Information Provided | Applicability to this compound |
| ¹H and ¹³C NMR Spectroscopy | Provides information on the chemical environment of hydrogen and carbon atoms, including their connectivity and spatial relationships through coupling constants. | Crucial for confirming the overall structure and can provide clues about the relative stereochemistry. For absolute configuration, chiral derivatizing agents are often required. |
| Chiral NMR Spectroscopy | Utilizes chiral solvating agents or chiral derivatizing agents to induce diastereomeric environments, leading to distinguishable NMR signals for enantiomers. | A powerful method to determine enantiomeric purity and can assist in assigning absolute configuration when compared to known standards. |
| X-ray Crystallography | Provides a precise three-dimensional map of the atomic positions within a crystal lattice, allowing for the unambiguous determination of the absolute stereochemistry (using anomalous dispersion). | The gold standard for absolute configuration determination, provided a suitable single crystal can be obtained. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light, which is sensitive to the chirality of a molecule. | Can be used to determine the absolute configuration by comparing the experimental spectrum to theoretical calculations. |
Experimental Protocols
While specific experimental data for this compound is not available, the following are detailed, generalized protocols for the key experiments that would be necessary for its stereochemical confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and relative stereochemistry of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
-
A NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment can provide information about the spatial proximity of protons, aiding in the confirmation of the syn relationship of the hydroxyl groups.
-
-
Data Analysis: Analyze the chemical shifts, integration, and coupling constants (³JHH) to confirm the 1,4-dibromo-2,3-diol structure. The coupling constants between the methine protons (H2 and H3) are particularly important for inferring the dihedral angle and thus the relative stereochemistry.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To distinguish between the (2S,3S) and (2R,3R) enantiomers and determine enantiomeric purity.
Protocol:
-
Sample Preparation: Prepare two NMR samples of the 1,4-dibromobutane-2,3-diol. To one, add a sub-stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol).
-
Data Acquisition: Acquire ¹H NMR spectra for both the original sample and the sample with the chiral solvating agent.
-
Data Analysis: Compare the spectra. In the presence of the chiral solvating agent, the enantiomers will form transient diastereomeric complexes, leading to the splitting of signals corresponding to the enantiomers. The ratio of the integrated areas of the separated signals will correspond to the enantiomeric ratio.
Single-Crystal X-ray Crystallography
Objective: To unambiguously determine the absolute stereochemistry of this compound.
Protocol:
-
Crystal Growth: Grow a single crystal of the compound suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector. To determine the absolute configuration, data should be collected using a wavelength that induces anomalous dispersion from the bromine atoms (e.g., Cu Kα radiation).
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting electron density map is used to build a model of the molecule. The model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by refining the Flack parameter, which should be close to 0 for the correct enantiomer.
Logical Workflow for Stereochemical Confirmation
The following diagram illustrates the logical workflow for the complete spectroscopic confirmation of the this compound stereochemistry.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Data Interpretation for Stereochemical Assignment
This diagram illustrates how data from different spectroscopic techniques would be integrated to confirm the (2S,3S) stereochemistry.
Caption: Logical flow from experimental spectroscopic data to the conclusive assignment of the (2S,3S) stereochemistry.
A Comparative Guide to the Synthesis of Chiral Butane-2,3-diols
For Researchers, Scientists, and Drug Development Professionals
Chiral butane-2,3-diols are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals. Their stereochemistry is crucial for the biological activity and efficacy of the final products. This guide provides a comparative overview of alternative synthetic routes to enantiomerically pure butane-2,3-diols, focusing on biocatalytic methods, asymmetric hydrogenation, and Sharpless asymmetric dihydroxylation. Experimental data is presented to facilitate the selection of the most suitable method for a given application.
Comparison of Synthetic Routes
The choice of synthetic route to chiral butane-2,3-diols depends on several factors, including the desired stereoisomer, required enantiomeric purity, scalability, and cost. The following table summarizes the key performance indicators of the most common methods.
| Method | Substrate | Catalyst/Biocatalyst | Product | Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Biocatalysis | Diacetyl | Engineered E. coli with 2,3-butanediol dehydrogenase | (2S,3S)-2,3-butanediol | 89.8% (fed-batch)[1] | >99%[2][3] | High enantioselectivity, mild reaction conditions, uses renewable feedstocks. | Can require complex genetic engineering and optimization of fermentation/bioconversion conditions. |
| Biocatalysis | Glucose | Engineered Bacillus licheniformis | (2R,3R)-2,3-butanediol | 123.7 g/L (titer)[4] | High (not specified) | High product titers, "Generally Recognized as Safe" (GRAS) organism. | Process optimization for industrial scale can be extensive. |
| Asymmetric Hydrogenation | Acetophenone (model) | Chiral Ru-bisphosphine-diamine complexes | Chiral 1-phenylethanol | Up to 99% conversion[5] | Up to 99%[5] | High efficiency and enantioselectivity, applicable to a wide range of ketones. | Requires expensive and often air-sensitive metal catalysts and ligands, potential for metal contamination in the product. |
| Sharpless Asymmetric Dihydroxylation | Trans-2-Butene | OsO₄, (DHQD)₂PHAL (AD-mix-β) | (2R,3R)-2,3-butanediol | High (not specified) | High (expected) | Predictable stereochemistry, commercially available reagents (AD-mix). | Uses highly toxic and expensive osmium tetroxide, substrate scope can be limited. |
| Kinetic Resolution | Racemic 2,3-butanediol | Lipase | Enantioenriched 2,3-butanediol and acylated diol | Theoretical max. 50% for each enantiomer | Can be high (>99%)[6] | Can be effective for separating enantiomers. | Maximum theoretical yield for the desired enantiomer is 50%, requires separation of product from unreacted starting material. |
Experimental Protocols
Biocatalytic Synthesis of (2S,3S)-2,3-Butanediol from Diacetyl
This protocol is based on the use of whole cells of engineered Escherichia coli overexpressing a 2,3-butanediol dehydrogenase.
1. Strain Cultivation:
-
Culture the engineered E. coli strain in a suitable medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce the expression of the 2,3-butanediol dehydrogenase by adding a suitable inducer (e.g., IPTG) and continue the cultivation at a lower temperature (e.g., 25°C) for several hours.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).
2. Bioconversion Reaction:
-
Resuspend the harvested cells in the reaction buffer to a desired cell density.
-
The reaction mixture should contain the substrate (diacetyl) and a co-substrate for cofactor regeneration (e.g., glucose or formate).
-
For a fed-batch process, the substrate is added portion-wise to maintain a low, non-toxic concentration.[1][3]
-
Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with gentle agitation.[3]
-
Monitor the progress of the reaction by analyzing the concentrations of the substrate and product using methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
3. Product Isolation:
-
After the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.
-
The supernatant containing the product can be purified using methods such as distillation or extraction.
Asymmetric Hydrogenation of a Prochiral Ketone (General Protocol)
This protocol describes a general procedure for the asymmetric hydrogenation of a prochiral ketone using a chiral ruthenium catalyst.
1. Catalyst Preparation:
-
In a glovebox, dissolve the chiral ruthenium precursor and the chiral ligand in a degassed solvent (e.g., isopropanol) in a reaction vessel.
-
Activate the catalyst by adding a base (e.g., potassium tert-butoxide).
2. Hydrogenation Reaction:
-
Add the prochiral ketone substrate to the activated catalyst solution.
-
Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 100 psi).
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature) for the required time.
-
Monitor the conversion and enantiomeric excess by GC or HPLC analysis of aliquots.
3. Work-up and Purification:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Quench the reaction by adding a suitable reagent.
-
Remove the solvent under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography or distillation.
Sharpless Asymmetric Dihydroxylation of an Olefin (General Protocol)
This protocol outlines the general steps for the enantioselective dihydroxylation of an olefin using a commercially available AD-mix.
1. Reaction Setup:
-
In a reaction flask, dissolve the AD-mix (α or β, depending on the desired enantiomer) in a mixture of tert-butanol and water at room temperature.
-
Stir the mixture until all solids have dissolved, resulting in a clear, two-phase system.
-
Cool the mixture to 0°C in an ice bath.
-
Add methanesulfonamide (if required for slow-reacting olefins).
2. Dihydroxylation:
-
Add the olefin substrate to the cooled reaction mixture.
-
Stir the reaction vigorously at 0°C. The color of the reaction mixture will typically change from orange to a darker shade.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
3. Quenching and Product Isolation:
-
Once the reaction is complete, add a solid sulfite (e.g., sodium sulfite) to quench the reaction.
-
Allow the mixture to warm to room temperature and stir for about an hour.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the different synthetic strategies.
References
- 1. Engineering of cofactor regeneration enhances (2S,3S)-2,3-butanediol production from diacetyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biocatalytic production of (2S,3S)-2,3-butanediol from diacetyl using whole cells of engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
Comparative Biological Efficacy of (2s,3s)-1,4-Dibromobutane-2,3-diol Analogs: A Review of Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and selective anticancer agents has led to the exploration of various chemical scaffolds, including halogenated organic compounds. Within this class, (2s,3s)-1,4-Dibromobutane-2,3-diol and its analogs have emerged as a subject of interest due to their potential as potent antitumor agents. Preclinical studies suggest that these compounds, broadly classified as non-platinum-based halogenated molecules or "FMD compounds," exhibit significant cytotoxic effects against a range of cancer cell lines. This guide provides a comparative overview of the biological efficacy of these analogs based on available preclinical data, detailing their mechanism of action, and providing relevant experimental protocols.
Quantitative Analysis of Biological Activity
Table 1: Summary of In Vitro Anticancer Activity of FMD Compounds (including dibromobutane-2,3-diol analogs)
| Compound Class | Cancer Cell Lines Tested | Observation | Reported IC50 Range | Reference |
| FMD Compounds | HeLa, ME-180 (Cervical) | Dose-dependent cytotoxicity | Far below 200 μM | [1] |
| MDA-MB-231 (Breast) | Dose-dependent cytotoxicity | Far below 200 μM | [1] | |
| A549 (Lung) | Dose-dependent cytotoxicity | Far below 200 μM | [1] | |
| NIH:OVCAR-3 (Ovarian, Cisplatin-resistant) | Dose-dependent cytotoxicity | Far below 200 μM | [1] |
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The antitumor activity of this compound analogs is believed to stem from a multi-faceted mechanism that selectively targets cancer cells while exhibiting minimal toxicity towards normal cells[1]. The proposed mechanism involves the induction of DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death)[1].
A key aspect of their selectivity lies in the differential modulation of intracellular glutathione (GSH) levels. In cancer cells, these compounds have been observed to significantly deplete GSH, a critical antioxidant. This depletion leads to an increase in reactive oxygen species (ROS), inducing high levels of oxidative stress and contributing to cellular damage and apoptosis[1]. Conversely, in normal cells, these compounds were found to increase GSH levels, potentially conferring a protective effect[1].
Caption: Proposed differential mechanism of action in cancer versus normal cells.
Experimental Protocols
The evaluation of the cytotoxic potential of this compound analogs typically involves standard in vitro cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified duration (e.g., 72 hours). Control wells receive the vehicle (e.g., DMSO) without the compound.
-
MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Caption: A generalized workflow for assessing cytotoxicity using the MTT assay.
References
A Comparative Guide to the Synthesis of Chiral Diepoxides: A Cost-Benefit Analysis of (2s,3s)-1,4-Dibromobutane-2,3-diol
For researchers, scientists, and drug development professionals, the efficient synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. This guide provides a detailed cost-benefit analysis of utilizing (2s,3s)-1,4-Dibromobutane-2,3-diol as a key intermediate for producing chiral diepoxides, comparing it with the well-established Sharpless asymmetric dihydroxylation method. The focus is on providing actionable experimental data and clear visual aids to inform synthetic strategy.
Chiral diepoxides are valuable synthons, notably in the synthesis of protease inhibitors like the HIV antiviral drug Ritonavir. The stereochemistry of these epoxides is crucial for their biological activity, making their stereoselective synthesis a critical step. This guide evaluates two primary pathways to a key chiral diepoxide intermediate: one starting with the bromination of an alkene to form this compound, and an alternative route employing the Sharpless asymmetric dihydroxylation.
Comparative Analysis of Synthetic Routes
The synthesis of the target chiral diepoxide, (2S,3S)-1,2:3,4-diepoxybutane, can be approached from different starting materials and synthetic philosophies. Here, we compare a classical approach involving bromination and subsequent cyclization with a modern catalytic asymmetric method.
| Parameter | Route 1: Via this compound | Route 2: Sharpless Asymmetric Dihydroxylation |
| Starting Material | trans-2-Butene-1,4-diol | trans-2-Butene-1,4-diol |
| Key Intermediate | This compound | (2S,3S)-Butane-1,2,3,4-tetraol |
| Overall Yield | ~70-80% (estimated over two steps) | ~77-98% |
| Stereoselectivity | High (anti-addition of bromine) | Excellent (>99% ee reported for similar substrates) |
| Reagent Cost | Lower (Bromine is significantly cheaper than Osmium tetroxide and chiral ligands) | Higher (driven by the cost of OsO4 and chiral ligands) |
| Toxicity/Safety | Bromine is toxic and corrosive. | Osmium tetroxide is highly toxic and volatile. |
| Scalability | Generally straightforward. | Can be challenging due to the cost and toxicity of the catalyst. |
Cost Analysis
A critical factor in process development is the cost of reagents. The following table provides an approximate cost comparison for the key reagents in each synthetic route. Prices are based on currently available data and may vary by supplier and purity.
| Reagent | Supplier | Price (USD) | Quantity |
| trans-2-Butene-1,4-diol | Sigma-Aldrich | - | - |
| Bromine | Sigma-Aldrich | ~$5-6/lb | - |
| Osmium Tetroxide | Thermo Fisher Scientific | $66.65 | 100 mg |
| AD-mix-β | Sigma-Aldrich | $66.40 | 10 g |
| (DHQD)2PHAL (ligand in AD-mix-β) | Pragmetis | $5,000 | 1 kg |
| Butadiene | Intratec | ~$1,540/metric ton (China, March 2025) | - |
Experimental Protocols
Route 1: Synthesis of this compound and Conversion to Diepoxide
Step 1: Synthesis of this compound
-
Methodology: This synthesis involves the electrophilic addition of bromine to trans-2-butene-1,4-diol. The reaction proceeds via a cyclic bromonium ion intermediate, leading to the anti-addition of the two bromine atoms, thus establishing the desired (2s,3s) stereochemistry.
-
Experimental Protocol (Representative): To a solution of trans-2-butene-1,4-diol (1 equivalent) in a suitable solvent such as dichloromethane or water at 0°C, a solution of bromine (1 equivalent) in the same solvent is added dropwise with stirring. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved by recrystallization.
Step 2: Conversion to (2S,3S)-1,2:3,4-diepoxybutane
-
Methodology: The resulting diol is treated with a base to induce intramolecular Williamson ether synthesis, forming the two epoxide rings.
-
Experimental Protocol (Representative): this compound (1 equivalent) is dissolved in a suitable solvent like methanol or ethanol. A base such as sodium hydroxide or potassium hydroxide (2.2 equivalents) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by GC or TLC. After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude diepoxide can be purified by distillation.
-
Expected Yield: Yields for this type of epoxidation are typically high, often exceeding 80%.
Route 2: Sharpless Asymmetric Dihydroxylation
-
Methodology: This method directly introduces the two hydroxyl groups in a stereocontrolled manner using a catalytic amount of osmium tetroxide and a chiral ligand. The resulting tetraol can then be converted to the diepoxide.
-
Experimental Protocol (Representative): To a stirred solution of trans-2-butene-1,4-diol (1 equivalent) in a t-BuOH/water (1:1) mixture at 0°C, AD-mix-β (containing K2OsO2(OH)4, (DHQD)2PHAL, K3Fe(CN)6, and K2CO3) is added. The reaction is stirred at 0°C until TLC analysis indicates the complete consumption of the starting material. The reaction is then quenched by the addition of sodium sulfite. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude tetraol. This can then be converted to the diepoxide via a two-step process of tosylation followed by base-induced cyclization.
-
Expected Yield: The Sharpless asymmetric dihydroxylation is known for its high yields, often in the range of 77-98%, with excellent enantioselectivity.[1][2]
Visualizing the Synthetic and Biological Pathways
To better understand the workflow and the biological context of the synthesized molecules, the following diagrams have been generated using Graphviz.
Caption: Comparative workflow of the two synthetic routes to (2S,3S)-1,2:3,4-Diepoxybutane.
Caption: Signaling pathway of HIV protease and its inhibition by Ritonavir.[3][4][5][6]
Conclusion
The choice between using this compound and the Sharpless asymmetric dihydroxylation route for the synthesis of chiral diepoxides depends on several factors.
The bromination route offers a significant cost advantage due to the low price of bromine compared to the osmium-based catalyst and chiral ligands required for the Sharpless method. This route is also generally more straightforward to scale up. However, the stereocontrol is substrate-dependent, relying on the anti-addition to a trans-alkene.
The Sharpless asymmetric dihydroxylation route provides excellent enantioselectivity for a broader range of substrates and often results in higher yields .[1][2] The primary drawbacks are the high cost and toxicity of osmium tetroxide , which can be mitigating by using it in catalytic amounts with a co-oxidant.[7]
For large-scale industrial production where cost is a primary driver and the starting material's geometry allows for the desired stereochemical outcome, the synthesis via this compound presents a compelling option. For research and development, especially when high enantiopurity is paramount and cost is a secondary concern, the Sharpless method remains a powerful and reliable tool. Ultimately, the optimal choice will depend on the specific project's goals, budget, and scale.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Ritonavir? [synapse.patsnap.com]
- 5. Ritonavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
Validating the Stereochemical Integrity of (2S,3S)-1,4-Dibromobutane-2,3-diol Derivatives: A Comparative Guide
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For researchers, scientists, and drug development professionals, the unambiguous confirmation of the stereochemical structure of chiral molecules such as (2S,3S)-1,4-dibromobutane-2,3-diol and its derivatives is a fundamental requirement for advancing research and ensuring the efficacy and safety of new therapeutic agents. This guide provides a comparative overview of key analytical techniques for validating the structure of these compounds, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Structural Validation
The selection of an appropriate analytical method for the structural validation of this compound derivatives depends on the specific information required, such as confirmation of connectivity, relative stereochemistry, or absolute configuration. The following table summarizes and compares the most common techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |||
| ¹H and ¹³C NMR | Connectivity, molecular backbone, and presence of functional groups. | Non-destructive, provides detailed structural information, relatively fast. | Does not directly provide absolute stereochemistry for enantiomers. |
| Chiral NMR with Derivatizing Agents (e.g., Mosher's Acid) | Enantiomeric purity (ee) and absolute configuration.[1][2][3] | Reliable method for determining absolute stereochemistry in solution.[1] | Requires chemical derivatization, which can be time-consuming and may introduce impurities. |
| X-ray Crystallography | Unambiguous three-dimensional molecular structure, including absolute configuration. | Provides definitive proof of stereochemistry. The presence of heavy atoms like bromine can simplify structure solution. | Requires a single crystal of suitable quality, which can be challenging to obtain. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (with high resolution MS). Fragmentation patterns can confirm structural features. | High sensitivity, small sample requirement. The isotopic pattern of bromine is a clear indicator. | Does not provide information about the stereochemistry of the molecule. |
| Circular Dichroism (CD) Spectroscopy | Information about the chirality of the molecule. | Sensitive to stereochemical changes, non-destructive. | Interpretation can be complex and may require theoretical calculations for absolute configuration assignment. |
Experimental Protocols
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Method) for Absolute Configuration
This protocol describes the determination of the absolute configuration of a secondary alcohol, which is applicable to the diol functional groups in this compound. The diol is converted into a mixture of diastereomeric esters using the (R)- and (S)- enantiomers of a chiral derivatizing agent, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.[1]
Materials:
-
This compound derivative
-
(R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base
-
Anhydrous deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware and purification supplies (e.g., chromatography columns)
Procedure:
-
Esterification:
-
In two separate, dry NMR tubes, dissolve a small amount (1-5 mg) of the this compound derivative in approximately 0.5 mL of anhydrous CDCl₃.
-
To one tube, add a slight molar excess of (R)-MTPA-Cl and a catalytic amount of anhydrous pyridine.
-
To the second tube, add a slight molar excess of (S)-MTPA-Cl and a catalytic amount of anhydrous pyridine.
-
Seal the tubes and allow the reactions to proceed at room temperature until completion (monitor by TLC or ¹H NMR). The reaction typically takes several hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the diastereomeric esters can be analyzed directly in the NMR tube. If necessary, purification can be performed using flash chromatography on silica gel.
-
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Identify and assign the proton signals for the substituents around the chiral centers.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δ(S) - δ(R).
-
-
Determination of Absolute Configuration:
-
Protons with a positive Δδ value are located on one side of the MTPA plane in the conformational model, while those with a negative Δδ value are on the other side.
-
By applying the established model for Mosher's method, the absolute configuration of the alcohol center can be determined. For 1,3-diols, this analysis can be applied to both stereocenters.[2]
-
X-ray Crystallography for Unambiguous Structure Determination
This technique provides a definitive three-dimensional structure of a molecule.
Procedure:
-
Crystal Growth:
-
Grow a single crystal of the this compound derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods (the latter is particularly effective for compounds containing heavy atoms like bromine).
-
The structural model is refined to obtain the final, accurate molecular structure, including bond lengths, bond angles, and the absolute stereochemistry.
-
Mass Spectrometry for Molecular Weight and Halogen Confirmation
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
-
Analysis:
-
Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common technique for this type of molecule.
-
Acquire the mass spectrum.
-
-
Data Interpretation:
-
Identify the molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion, with peaks at M, M+2, and M+4, with relative intensities of approximately 1:2:1, corresponding to the presence of two bromine atoms (a combination of ⁷⁹Br and ⁸¹Br isotopes).
-
Analyze the fragmentation pattern to gain further structural information. For example, the mass spectrum of dl-2,3-Dibromo-1,4-butanediol shows characteristic fragments that can be used to confirm the structure.[4]
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental techniques for validating the structure of this compound derivatives.
Caption: Workflow for absolute configuration determination using NMR with a chiral derivatizing agent.
Caption: Workflow for unambiguous structure determination using X-ray crystallography.
Caption: Workflow for confirming molecular weight and halogen presence using mass spectrometry.
References
A Comparative Guide to Catalysts for the Stereoselective Synthesis of Dibromobutane-2,3-diols
The stereoselective synthesis of vicinal dihalides, such as dibromobutane-2,3-diols, is a critical transformation in organic synthesis, providing versatile chiral building blocks for the development of pharmaceuticals and complex natural products. The control of both relative and absolute stereochemistry during the dibromination of the parent alkene, but-2-ene-1,4-diol, is a significant challenge. This guide provides a comparative overview of modern catalytic systems designed to address this challenge, focusing on performance, selectivity, and experimental methodologies. We will examine two prominent catalytic strategies: a metal-based system utilizing a chiral Titanium-TADDOL complex and an organocatalytic approach employing thiourea derivatives.
Catalyst Performance Comparison
The selection of a catalyst for stereoselective dibromination is dictated by the desired outcome, whether it be high diastereoselectivity, enantioselectivity, or operational simplicity. The following table summarizes the performance of representative catalysts in the dibromination of allylic alcohols, which serve as excellent model substrates for but-2-ene-1,4-diol.
| Catalyst System | Substrate | Bromine Source | Yield (%) | Diastereoselectivity (anti:syn) | Enantioselectivity |
| Titanium/TADDOL | (E)-Cinnamyl alcohol | Diethyl α,α-dibromomalonate / TiBr4 | 76% | >20:1 | 76% ee (88:12 er)[1] |
| Thiourea (Organocatalyst) | (E)-Chalcone | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | 98% | >99:1 (anti) | N/A (achiral catalyst) |
Note: Data for the Thiourea system is based on a related substrate known for high diastereoselectivity with this catalyst class. Enantioselective variants of thiourea catalysts are under development.
Experimental Workflow
The general experimental procedure for the catalytic stereoselective dibromination of an alkene like but-2-ene-1,4-diol involves the careful mixing of reagents under controlled conditions to ensure optimal catalyst performance and selectivity.
Caption: General workflow for catalytic stereoselective dibromination.
Detailed Experimental Protocols
Precise experimental conditions are crucial for achieving high stereoselectivity. Below are detailed protocols for the catalyst systems discussed.
Titanium-TADDOL Catalyzed Enantioselective Dibromination
This method, developed by Burns and co-workers, achieves high enantioselectivity in the dibromination of allylic alcohols through the use of a chiral TADDOL ligand in conjunction with a titanium(IV) bromide species.[1][2] The reaction is proposed to proceed through a dynamic kinetic resolution of a transient bromonium intermediate.[1]
Materials:
-
(R,R)-α,α,α',α'-Tetra(naphthalen-2-yl)-1,3-dioxolane-4,5-dimethanol ((R,R)-TADDOL ligand)
-
Titanium(IV) bromide (TiBr4)
-
Diethyl α,α-dibromomalonate (bromonium source)
-
(E)-Cinnamyl alcohol (substrate)
-
Anhydrous dichloromethane (CH2Cl2)
-
Anhydrous toluene
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon), add the (R,R)-TADDOL ligand (0.20 equivalents).
-
Add anhydrous toluene and cool the solution to -78 °C.
-
Add a solution of TiBr4 (1.0 M in CH2Cl2, 1.2 equivalents) dropwise and stir the resulting deep-red solution for 1 hour at -78 °C.
-
Add a solution of the (E)-cinnamyl alcohol (1.0 equivalent) in anhydrous CH2Cl2.
-
Immediately after, add a solution of diethyl α,α-dibromomalonate (1.2 equivalents) in anhydrous CH2Cl2.
-
Stir the reaction mixture at -78 °C for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Allow the mixture to warm to room temperature and extract with CH2Cl2.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the dibrominated product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Organocatalytic Diastereoselective Dibromination with Thiourea
Organocatalysis offers a metal-free alternative for stereoselective halogenation. Thiourea-based catalysts have been shown to be highly effective for the anti-diastereoselective dibromination of various alkenes using stable, easy-to-handle N-bromo reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The catalyst is believed to activate the bromine source through hydrogen bonding.
Materials:
-
N,N'-Diarylthiourea catalyst (e.g., 1,3-bis(3,5-bis(trifluoromethyl)phenyl)thiourea) (1.0 mol%)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (1.1 equivalents)
-
Alkene substrate (e.g., Chalcone or but-2-ene-1,4-diol) (1.0 equivalent)
-
Anhydrous solvent (e.g., Toluene or CH2Cl2)
Procedure:
-
To a flask, add the alkene substrate (1.0 equivalent) and the thiourea catalyst (0.01 equivalents).
-
Dissolve the solids in the anhydrous solvent.
-
Add DBDMH (1.1 equivalents) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate).
-
Wash the organic phase with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to remove any remaining bromine species, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by 1H NMR analysis of the crude reaction mixture.
Signaling Pathways & Logical Relationships
The stereochemical outcome in these reactions is determined by the specific interactions between the catalyst, substrate, and bromine source. The following diagram illustrates the logical relationship in the proposed mechanism for the Titanium-TADDOL system, which dictates the enantioselectivity.
Caption: Proposed mechanism for Ti-TADDOL catalyzed enantioselective dibromination.
References
Reactivity Showdown: Brominated vs. Chlorinated Diols in Epoxide Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of epoxides is a critical step in the creation of complex molecular architectures. A common and effective method for this transformation is the base-promoted intramolecular cyclization of halohydrins, derived from brominated or chlorinated diols. This guide provides an in-depth comparison of the reactivity of these two precursors, supported by fundamental principles of organic chemistry, to aid in the selection of the optimal starting material for epoxide synthesis.
The conversion of vicinal halohydrins (1,2-halodiols) to epoxides is a classic example of an intramolecular Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism. The key to understanding the reactivity difference between brominated and chlorinated diols lies in the nature of the halogen as a leaving group.
The Decisive Role of the Leaving Group
In the S N 2 reaction mechanism, the rate of reaction is significantly influenced by the ability of the leaving group to depart. A better leaving group is one that can stabilize the negative charge it acquires after bond cleavage. Within the halogens, the leaving group ability increases down the group in the periodic table. Consequently, bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a larger, more polarizable ion that can better distribute the negative charge.
This fundamental principle dictates that brominated diols will undergo intramolecular cyclization to form epoxides at a significantly faster rate than their chlorinated counterparts under identical conditions.
Quantitative Reactivity Comparison
While a direct, side-by-side kinetic study under identical conditions for a range of brominated and chlorinated diols was not found in a comprehensive literature search, the relative reactivity can be confidently inferred from the well-established principles of S N 2 reactions. The reaction rate is directly proportional to the quality of the leaving group.
| Precursor | Halogen Leaving Group | Relative Leaving Group Ability | Expected Reaction Rate |
| Brominated Diol | Bromide (Br⁻) | Higher | Faster |
| Chlorinated Diol | Chloride (Cl⁻) | Lower | Slower |
Table 1: Theoretical Comparison of Reactivity in Halohydrin Cyclization. The expected reaction rates are based on the established leaving group abilities of bromide and chloride ions in S N 2 reactions.
Experimental Protocols
The following is a generalized experimental protocol for the base-promoted cyclization of a halohydrin to an epoxide. This procedure can be adapted for both brominated and chlorinated diols.
Objective: To synthesize an epoxide from a vicinal halohydrin via intramolecular cyclization.
Materials:
-
Vicinal bromohydrin or chlorohydrin
-
A suitable base (e.g., sodium hydride (NaH), sodium hydroxide (NaOH), potassium tert-butoxide (t-BuOK))
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
Quenching agent (e.g., water, saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Apparatus for inert atmosphere reaction (if using NaH)
-
Standard glassware for reaction, workup, and purification (e.g., round-bottom flask, separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Preparation: The halohydrin is dissolved in an appropriate anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), particularly if a moisture-sensitive base like NaH is used.
-
Deprotonation: A strong base is added to the solution to deprotonate the hydroxyl group, forming an alkoxide. The choice of base and the reaction temperature will depend on the specific substrate. For instance, NaH is a strong, non-nucleophilic base that is often used. The reaction is typically stirred at a controlled temperature (e.g., 0 °C to room temperature).
-
Intramolecular S N 2 Reaction: The newly formed alkoxide acts as a nucleophile and attacks the adjacent carbon bearing the halogen, displacing the halide ion and forming the epoxide ring. The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude epoxide is then purified by a suitable method, such as flash column chromatography.
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of the intramolecular S N 2 reaction and a general experimental workflow for the synthesis of epoxides from halohydrins.
Caption: Intramolecular S N 2 cyclization of a halohydrin to an epoxide.
Caption: General experimental workflow for epoxide synthesis from halohydrins.
Conclusion
In the synthesis of epoxides from halohydrins, the choice between a brominated or chlorinated diol precursor has a significant impact on the reaction kinetics. Due to the superior leaving group ability of bromide compared to chloride, brominated diols are demonstrably more reactive and will lead to faster epoxide formation . This increased reactivity can be advantageous in terms of shorter reaction times and potentially milder reaction conditions. However, the choice of starting material may also be influenced by factors such as the availability, stability, and cost of the respective halohydrins. For time-sensitive syntheses or with substrates that are sensitive to prolonged exposure to basic conditions, the use of brominated diols is the recommended approach.
Safety Operating Guide
Proper Disposal of (2S,3S)-1,4-Dibromobutane-2,3-diol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling (2S,3S)-1,4-dibromobutane-2,3-diol, a brominated organic compound, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this hazardous waste.
Immediate Safety and Handling
This compound is classified as a halogenated organic compound and must be treated as hazardous waste. Due to its chemical properties, it is incompatible with strong oxidizing agents, strong bases, and strong acids. Accidental mixing can lead to vigorous reactions. In the event of a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen bromide can be released.
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Prevent contact with skin and eyes.
-
Avoid generating dust or aerosols.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial for both safety and cost-effective disposal. Halogenated organic wastes are typically disposed of via incineration at specialized facilities, a process that is more expensive than disposal of non-halogenated wastes.[1][2]
Procedure:
-
Designate a Waste Container: Use a dedicated, properly labeled, and leak-proof container for halogenated organic waste. The container should be made of a material compatible with brominated compounds.
-
Labeling: Clearly label the container as "Halogenated Organic Waste" and list all its contents, including "this compound".[3] Ensure the CAS number (299-70-7) is also included for precise identification.
-
Collection: Collect all waste containing this compound, including residues, contaminated materials (e.g., weighing boats, pipette tips), and solutions, in the designated container.
-
Keep Containers Closed: Ensure the waste container is securely sealed when not in use to prevent the release of vapors.[2][3]
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or any other waste streams.[2][4]
Disposal Protocol
The disposal of this compound must be conducted through a licensed hazardous waste disposal service, in compliance with all local, regional, and national regulations.
Step-by-Step Disposal:
-
Waste Accumulation: Store the sealed and labeled halogenated waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company. This will typically include information on the chemical composition and quantity of the waste.
-
Handover: Transfer the waste to the authorized personnel for transport to a licensed treatment, storage, and disposal facility (TSDF).
The primary disposal method for halogenated organic compounds like this compound is high-temperature incineration in a specialized hazardous waste incinerator equipped with emission control systems.[1][5]
Quantitative Data Summary
For laboratory purposes, tracking the quantities of generated waste is essential for regulatory compliance and cost management.
| Parameter | Guideline |
| Waste Category | Halogenated Organic Waste |
| EPA Hazardous Waste Code (Typical) | F002 (if mixed with certain spent halogenated solvents) or D002 (if corrosive) - consult EHS for specific designation. |
| Recommended Container Type | Chemically resistant, sealed container (e.g., polyethylene or glass with a secure cap). |
| Maximum Satellite Accumulation Quantity | Varies by jurisdiction; consult your institution's EHS guidelines. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2s,3s)-1,4-Dibromobutane-2,3-diol
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to ensure safety when handling (2s,3s)-1,4-Dibromobutane-2,3-diol. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes. A face shield should be worn over safety glasses if there is a significant risk of splashing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for handling. For prolonged or direct contact, fluorinated rubber gloves may be more suitable. Always inspect gloves for integrity before use.[1][3] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat worn over cotton-based clothing is recommended. The lab coat should be fully buttoned to provide maximum skin coverage.[1][4] |
| Respiratory Protection | Respirator | Work should be conducted in a chemical fume hood.[1] If there is a risk of exceeding exposure limits or generating dust or aerosols, a NIOSH-approved respirator should be used.[1][5] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory to protect against spills.[1][5] |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and the safety of laboratory personnel.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Handling : Avoid direct contact with skin, eyes, and clothing.[6] Do not breathe dust or vapors. Wash hands thoroughly with soap and water after handling.[6]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]
Spill and Disposal Plan
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, absorb the spill with an inert material such as sand or vermiculite and place it in a sealed container for disposal.[7]
Waste disposal must be conducted in accordance with all federal, state, and local regulations. This compound and any contaminated materials should be treated as hazardous waste and disposed of through a licensed chemical waste disposal facility.
Experimental Protocol: General Procedure for a Substitution Reaction
The following is a general experimental protocol for a nucleophilic substitution reaction involving a brominated organic compound like this compound. This should be adapted based on the specific requirements of your research.
-
Preparation :
-
Ensure all glassware is clean and dry.
-
Set up the reaction apparatus in a chemical fume hood.
-
Don all required personal protective equipment.
-
-
Reaction :
-
Dissolve this compound in an appropriate solvent in the reaction flask.
-
Slowly add the nucleophile to the reaction mixture while stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Once the reaction is complete, quench the reaction mixture appropriately.
-
-
Work-up and Purification :
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the solution under reduced pressure.
-
Purify the crude product using a suitable technique, such as column chromatography or recrystallization.
-
-
Waste Disposal :
-
Segregate all waste streams (aqueous, organic, solid).
-
Dispose of all chemical waste in appropriately labeled containers for hazardous waste pickup.
-
Chemical Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 2. americanchemistry.com [americanchemistry.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
